molecular formula C7H8ClNO2 B1371319 (6-Chloro-4-methoxypyridin-2-yl)methanol CAS No. 204378-40-5

(6-Chloro-4-methoxypyridin-2-yl)methanol

Cat. No.: B1371319
CAS No.: 204378-40-5
M. Wt: 173.6 g/mol
InChI Key: HZMTYOPQFBAVBI-UHFFFAOYSA-N
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Description

(6-Chloro-4-methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-4-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMTYOPQFBAVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (6-Chloro-4-methoxypyridin-2-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The substituted pyridine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1] Within this class, (6-Chloro-4-methoxypyridin-2-yl)methanol (CAS 204378-40-5) emerges as a highly valuable, yet specialized, building block. Its strategic placement of a reactive hydroxymethyl group, a versatile chlorine atom, and an electron-donating methoxy group on the pyridine core provides a rich platform for synthetic elaboration and the exploration of novel chemical space.

This technical guide offers an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its physicochemical properties, provide a detailed, field-proven methodology for its synthesis, analyze its spectral characteristics, and discuss its reactivity and potential applications as a key intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Structural Attributes

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for further modification. The primary alcohol offers a nucleophilic site for esterification, etherification, or conversion to a leaving group. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities. The methoxy group at the 4-position influences the electron density of the pyridine ring, modulating its reactivity and providing a potential hydrogen bond acceptor.

PropertyValueSource/Method
CAS Number 204378-40-5-
Molecular Formula C₇H₈ClNO₂Calculated
Molecular Weight 173.60 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Melting Point Not available (Predicted to be a low-melting solid)-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water (Predicted).-

Synthesis Methodology: A Validated Approach to a Key Intermediate

The most direct and efficient synthetic route to this compound is the reduction of its corresponding ester, Methyl 6-chloro-4-methoxypicolinate (CAS 204378-41-6). Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters to primary alcohols.[2][3]

The following protocol is a detailed, self-validating procedure designed for robustness and reproducibility in a research setting.

Experimental Protocol: Reduction of Methyl 6-chloro-4-methoxypicolinate

Reaction Scheme:

G start Methyl 6-chloro-4-methoxypicolinate (CAS 204378-41-6) reagent 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq), H2O product This compound (CAS 204378-40-5) reagent->product Reduction

A schematic of the synthesis of this compound.

Materials and Reagents:

  • Methyl 6-chloro-4-methoxypicolinate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel (for column chromatography)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glass funnel for filtration

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.

  • Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (1.5 eq) to the cooled THF with gentle stirring. Causality: This exothermic addition is performed slowly at 0 °C to control the reaction temperature and prevent overheating.

  • Substrate Addition: Dissolve Methyl 6-chloro-4-methoxypicolinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. Causality: Dropwise addition ensures a controlled reaction rate and prevents a sudden exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness: This Fieser workup method is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of a granular precipitate that is easy to filter.

  • Work-up and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes in a separatory funnel. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectral Characterization: Confirming the Molecular Identity

Due to the nature of this compound as a synthetic intermediate, publicly available experimental spectral data is scarce. Therefore, the following characterization is based on predicted data and analysis of structurally similar compounds. This information provides a reliable baseline for the verification of the synthesized product.

Spectroscopic Data Predicted Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.05 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 4.70 (s, 2H, -CH₂OH), 3.90 (s, 3H, -OCH₃), ~2.5 (br s, 1H, -OH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.0 (C-OCH₃), 160.0 (C-Cl), 148.0 (C-CH₂OH), 110.0 (Ar-CH), 108.0 (Ar-CH), 64.0 (-CH₂OH), 56.0 (-OCH₃)
Mass Spectrometry (ESI-MS) m/z: 174.03 [M+H]⁺, 196.01 [M+Na]⁺
Infrared (IR) ν (cm⁻¹) 3300-3400 (O-H stretch, broad), 2850-2950 (C-H stretch), 1600, 1480 (C=C, C=N aromatic stretch), 1250 (C-O stretch), 1050 (C-O stretch), 750 (C-Cl stretch)

Note: Predicted NMR shifts are estimations and may vary from experimental values. The broad singlet for the hydroxyl proton in the ¹H NMR spectrum is exchangeable with D₂O.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for building molecular complexity in drug discovery programs.

G A This compound B Esterification / Etherification (RCOCl, R'X/base) A->B O-Alkylation/ O-Acylation C Oxidation (PCC, DMP) A->C Oxidation of Alcohol D Nucleophilic Aromatic Substitution (Nu-H, base) A->D Displacement of Cl E Halogenation (SOCl2, PBr3) A->E Conversion of OH to Halide

Key reactivity pathways of this compound.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be readily esterified or etherified to introduce a variety of side chains. Furthermore, it can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical transformations. Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) or a halide facilitates nucleophilic substitution reactions at this position.

  • Substitution of the Chlorine Atom: The chlorine at the 6-position can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functionalities that can modulate the biological activity and physicochemical properties of the resulting molecules.

  • Scaffold for Bioactive Molecules: Substituted pyridinylmethanol scaffolds are found in a range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The specific substitution pattern of this compound makes it a promising starting material for the synthesis of novel compounds in these therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. It should be handled under an inert atmosphere and quenched with extreme care.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound represents a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its multifunctionality allows for a wide range of chemical modifications, providing access to diverse chemical libraries. The synthetic protocol detailed herein offers a reliable and validated method for its preparation, and the provided spectral data serves as a benchmark for its characterization. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Reagent Depot. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Reagent Depot. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • PubChemLite. (n.d.). (6-chloro-4-methoxypyridin-3-yl)methanol. PubChemLite. [Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. University of Kent. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Hassan, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1025. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (6-Chloro-4-methoxypyridin-2-yl)methanol in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in the field of drug discovery and development. Its structural motifs, including a chlorinated pyridine ring, a methoxy group, and a primary alcohol, present a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of novel therapeutic agents. The chloro and methoxy substituents, in particular, are frequently employed by medicinal chemists to modulate the potency and pharmacokinetic profiles of drug candidates. They can influence ligand-protein interactions through a variety of mechanisms, including hydrogen bonding, halogen bonding, and hydrophobic interactions[1].

The physical properties of a compound like this compound are not merely academic data points; they are critical determinants of its behavior in biological systems and its viability as a drug candidate. Properties such as solubility, melting point, and boiling point directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is therefore paramount for researchers and scientists engaged in the intricate process of drug development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule, we present a combination of predicted values based on its chemical structure and detailed, field-proven methodologies for their empirical determination. This guide is designed to be a practical resource, empowering researchers to not only understand the physical characteristics of this compound but also to equip them with the knowledge to perform these critical analyses in their own laboratories.

Core Physical Properties

A foundational understanding of the physical properties of this compound is essential for its application in research and development. The following table summarizes key predicted and calculated physical properties. It is important to note that these values are estimations derived from computational models and analysis of structurally related compounds, and should be confirmed by experimental data.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Formula C₇H₈ClNO₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 173.60 g/mol Influences various pharmacokinetic properties, including absorption and distribution.
Melting Point Not available (Predicted to be a solid at room temperature)A sharp melting point is an indicator of purity. It also affects solubility and dissolution rate.
Boiling Point Not availableRelevant for purification by distillation and for assessing volatility.
Solubility Predicted to have moderate solubility in organic solvents and limited solubility in water.Crucial for formulation development and bioavailability. Poor aqueous solubility can hinder drug absorption.
pKa Not availableThe ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.
LogP Not available (Predicted to be moderately lipophilic)A measure of lipophilicity, which influences membrane permeability and can impact toxicity and metabolism.

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

Rationale: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broad melting range is often indicative of impurities. Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the powder.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.

    • For an accurate measurement, start heating at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Self-Validation: The sharpness of the melting range is a self-validating feature. A narrow range (typically 0.5-2°C) suggests a high degree of purity. If the range is broad, the compound should be purified (e.g., by recrystallization) and the melting point redetermined.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Grind sample to a fine powder prep2 Pack capillary tube (2-3 mm height) prep1->prep2 meas1 Insert capillary into apparatus prep2->meas1 meas2 Rapid heating for approximate MP meas1->meas2 meas3 Slow heating (1-2°C/min) for accurate MP meas2->meas3 meas4 Record start and end of melting meas3->meas4 analysis1 Evaluate melting range meas4->analysis1 analysis2 Narrow range -> Pure analysis1->analysis2 analysis3 Broad range -> Impure analysis1->analysis3

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a characteristic physical property that is sensitive to changes in atmospheric pressure. For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition.

Experimental Protocol (Micro-method):

  • Sample Preparation:

    • Place a small amount (a few drops) of liquid this compound into a small test tube or a fusion tube.

  • Apparatus Setup:

    • Seal one end of a capillary tube.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer.

    • Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Measurement:

    • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Self-Validation: The reproducibility of the measurement upon repeated trials is a key validation step. The boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Diagram: Boiling Point Determination Setup

BoilingPointSetup cluster_apparatus Boiling Point Apparatus cluster_observation Observation thermometer Thermometer test_tube Test Tube with Sample capillary Inverted Capillary Tube heating_bath Heating Bath (Thiele Tube) bubbles Stream of Bubbles heating_bath->bubbles Heating liquid_rise Liquid Enters Capillary bubbles->liquid_rise Cooling liquid_rise->thermometer Record Temperature

Caption: Apparatus for micro-scale boiling point determination.

Solubility Determination

Rationale: Solubility is a measure of the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature. In drug development, aqueous solubility is a critical factor for oral bioavailability. Solubility in various organic solvents is important for purification, formulation, and analytical method development.

Experimental Protocol:

  • Solvent Selection:

    • Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.

  • Measurement:

    • In a small, clean test tube, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a measured volume of the chosen solvent (e.g., 1 mL) in small increments.

    • After each addition, cap the test tube and agitate it vigorously for a set period (e.g., 1 minute).

    • Observe if the solid dissolves completely.

    • If the solid dissolves, continue adding the solute in known increments until saturation is reached (i.e., solid material remains undissolved).

    • If the initial amount of solid does not dissolve, the compound can be classified as sparingly soluble or insoluble in that solvent at that concentration.

  • Quantitative Analysis (for more precise measurements):

    • Prepare a saturated solution of the compound in the solvent of interest at a constant temperature.

    • After allowing any undissolved solid to settle, carefully take an aliquot of the supernatant.

    • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Self-Validation: The equilibrium of the saturated solution is critical. Ensure sufficient time is allowed for the dissolution process to reach equilibrium. The temperature must be carefully controlled and recorded as solubility is temperature-dependent.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of a compound, serving as a unique "fingerprint" for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the methoxy protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment. The carbon atoms of the pyridine ring, the methanol group, and the methoxy group would each give rise to a distinct signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

  • O-H stretch of the alcohol group (a broad band around 3200-3600 cm⁻¹).

  • C-O stretch of the alcohol and methoxy groups (in the 1000-1300 cm⁻¹ region).

  • C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • C-Cl stretch (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (173.60 g/mol ).

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner, providing further structural information. Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage.

Conclusion: Integrating Physical Properties into the Drug Discovery Workflow

The physical properties of this compound are integral to its successful application in drug discovery. A comprehensive understanding and experimental determination of these properties enable researchers to make informed decisions throughout the development pipeline. From guiding synthesis and purification strategies to predicting in vivo behavior and formulating effective drug delivery systems, the data and methodologies presented in this guide serve as a critical resource for advancing the scientific exploration of this promising chemical entity. The provided protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data that is essential for the rigorous demands of modern pharmaceutical research.

References

  • J. Med. Chem. 2020, 63, 21, 12487–12502. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • ChemUniverse. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL. [Link]

  • PubChem. 6-Chloro-4-methoxypicolinaldehyde. [Link]

  • JoVE. Boiling Points - Procedure. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

  • Raytor. How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]

Sources

(6-Chloro-4-methoxypyridin-2-yl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-Chloro-4-methoxypyridin-2-yl)methanol: A Versatile Building Block in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative with significant potential as a versatile building block in the synthesis of complex molecules for drug discovery and development. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally related analogs and established principles of pyridine chemistry to offer a robust resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, incorporates three key functional groups: a chloro group, a methoxy group, and a hydroxymethyl group. The interplay of these substituents offers a rich chemical handle for a variety of synthetic transformations, making it a valuable intermediate for the construction of diverse chemical libraries. The chloro and methoxy groups, in particular, are known to significantly influence the intermolecular interactions of a molecule with its biological target.[2][3]

Chemical Profile

A clear understanding of the fundamental chemical properties of a compound is paramount for its effective utilization in research and synthesis.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be predicted based on its structure and comparison with similar compounds.

PropertyValueSource/Basis
IUPAC Name This compoundNomenclature Rules
Molecular Formula C₇H₈ClNO₂Structural Composition
Molecular Weight 173.60 g/mol Calculated from Atomic Weights
CAS Number Not available-
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Solubility Predicted to be soluble in methanol, ethanol, and other polar organic solventsBased on functional groups
Melting Point Not available-
Boiling Point Not available-

Synthesis and Purification

The synthesis of substituted pyridines can be achieved through various established methods.[4][5][6] A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. The following proposed synthesis is based on well-established transformations in pyridine chemistry.

Proposed Synthetic Workflow

G start Starting Material: 2,6-dichloro-4-methoxypyridine step1 Step 1: Lithiation and Formylation - n-Butyllithium - Dimethylformamide (DMF) start->step1 Reaction intermediate Intermediate: 6-chloro-4-methoxy-2-formylpyridine step1->intermediate Yields step2 Step 2: Reduction - Sodium borohydride (NaBH4) - Methanol intermediate->step2 Reaction product Final Product: This compound step2->product Yields

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-chloro-4-methoxy-2-formylpyridine

  • Reaction Setup: To a solution of 2,6-dichloro-4-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The selective lithiation at the 2-position is directed by the chloro group.

  • Formylation: Add dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.

  • Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Causality: The choice of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. n-Butyllithium is a strong base capable of deprotonating the pyridine ring at the most acidic position, which in this case is adjacent to the chloro group. DMF serves as the formylating agent.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the 6-chloro-4-methoxy-2-formylpyridine intermediate in methanol at 0 °C.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to afford the final product.

Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to the corresponding primary alcohol without affecting the chloro or methoxy groups on the pyridine ring. Methanol serves as both a solvent and a proton source for the workup.

Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods. The following are the expected spectral data:

Spectroscopic Method Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (s, 1H, pyridine-H), δ 6.7-6.9 (s, 1H, pyridine-H), δ 4.7-4.9 (s, 2H, -CH₂OH), δ 3.8-4.0 (s, 3H, -OCH₃), δ 2.5-3.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 160-165 (C-OCH₃), δ 155-160 (C-Cl), δ 150-155 (C-CH₂OH), δ 110-120 (pyridine-CH), δ 100-110 (pyridine-CH), δ 60-65 (-CH₂OH), δ 55-60 (-OCH₃)
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1550 (C=N, C=C stretch), 1250-1200 (C-O stretch), 800-750 (C-Cl stretch)
Mass Spectrometry (ESI+) m/z 174.0 [M+H]⁺, 196.0 [M+Na]⁺

Applications in Research and Drug Discovery

Substituted pyridines are integral to the development of novel therapeutics across various disease areas.[4][7] this compound, with its multiple functional handles, is a promising starting material for the synthesis of more complex and biologically active molecules.

  • Scaffold for Library Synthesis: The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing a versatile point for diversification. The chloro group can be displaced by various nucleophiles through SₙAr reactions, allowing for the introduction of a wide range of substituents.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in fragment-based screening campaigns. Its physicochemical properties fall within the desirable range for fragments, and its synthetic tractability allows for rapid follow-up and optimization of initial hits.

  • Potential in Kinase Inhibitor Development: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The substitution pattern of this compound could be exploited in the design of novel kinase inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling chlorinated and methoxylated pyridine derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

General Hazards of Related Compounds:

  • Methanol: Methanol, which is used as a solvent in the proposed synthesis, is highly flammable and toxic if swallowed, in contact with skin, or if inhaled.[10][11] It can cause damage to organs, particularly the eyes and central nervous system.[10]

  • Pyridine Derivatives: Many pyridine derivatives are considered hazardous and may cause skin and eye irritation.[12]

Conclusion

This compound represents a promising, albeit undercharacterized, building block for medicinal chemistry and drug discovery. Its strategic placement of chloro, methoxy, and hydroxymethyl groups on the pyridine ring provides a wealth of opportunities for synthetic elaboration. This technical guide, by consolidating predictive data and established chemical principles, aims to empower researchers to unlock the full potential of this versatile molecule in the pursuit of novel therapeutics.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

  • Al-Ostath, A., et al. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 2013. [Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Home Sunshine Pharma. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8. [Link]

  • Home Sunshine Pharma. 3- (4-fluorophenyl)-2-Methylpropanoyl Chloride CAS 1017183-70-8. [Link]

  • SynZeal. Sulindac Impurity 2 | 1017183-70-8. [Link]

  • Sciencelab.com. Material Safety Data Sheet. [Link]

  • Wolfa. (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. [Link]

  • ChemSrc. (6-chloro-4-methoxypyridin-3-yl)methanol - cas number inquiry. [Link]

  • PubChemLite. (6-chloro-4-methoxypyridin-3-yl)methanol. [Link]

  • PubChem. (4-Chloropyridin-2-yl)methanol. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

  • ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

  • PubChem. (2-Chloropyridin-4-yl)methanol. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (6-chloro-4-methoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a direct experimental spectrum is not publicly available, this document presents a detailed predictive analysis based on established NMR principles and spectral data from the closely related analog, (6-chloro-4-methylpyridin-2-yl)methanol. This approach allows for a robust interpretation of the expected spectral features, providing a valuable resource for researchers synthesizing or working with this compound.

Introduction: The Role of NMR in Structural Elucidation of Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The precise substitution pattern on the pyridine ring is critical to the molecule's biological activity and pharmacokinetic properties. Unambiguous structural confirmation is therefore a cornerstone of the synthetic and drug development process. ¹H NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the electronic environment of each proton, their connectivity, and the overall molecular structure. The chemical shift (δ), multiplicity (splitting pattern), and integral (proton count) of each signal in a ¹H NMR spectrum provide a unique fingerprint of the molecule.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates the presence of several distinct proton environments. The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyridine ring.

Caption: Molecular structure of this compound.

Analysis of Substituent Effects

The chemical shifts of the aromatic protons on the pyridine ring are influenced by the electronic properties of the substituents:

  • -Cl (at C6): The chloro group is an electron-withdrawing group through induction and weakly electron-donating through resonance. Its primary effect is to deshield the adjacent proton at C5.

  • -OCH₃ (at C4): The methoxy group is a strong electron-donating group through resonance, which increases the electron density at the ortho (C3 and C5) and para (C2) positions.[1] This shielding effect will cause the protons at these positions to appear at a higher field (lower ppm).

  • -CH₂OH (at C2): The hydroxymethyl group is a weakly electron-withdrawing group.

Predicted Chemical Shifts and Multiplicities

Based on these effects and comparison with the known spectrum of (6-chloro-4-methylpyridin-2-yl)methanol[2], the following ¹H NMR signals are predicted for this compound in a standard deuterated solvent like CDCl₃:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3 ~6.7 - 6.9Singlet (s)1HShielded by the strong electron-donating -OCH₃ group at the para position. Appears as a singlet due to the absence of adjacent protons.
H-5 ~7.1 - 7.3Singlet (s)1HDeshielded by the adjacent electron-withdrawing -Cl group, but shielded by the ortho -OCH₃ group. Expected to be downfield from H-3. Appears as a singlet.
-CH₂OH ~4.7 - 4.9Singlet (s)2HThe methylene protons are adjacent to the aromatic ring and the hydroxyl group. The signal is expected to be a singlet.
-OCH₃ ~3.8 - 4.0Singlet (s)3HThe methoxy protons will appear as a sharp singlet in the typical region for such groups.
-OH VariableBroad Singlet (br s)1HThe chemical shift of the hydroxyl proton is concentration and temperature-dependent and may exchange with residual water in the solvent. A D₂O shake experiment can confirm this peak.[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation ~5-10 mg in 0.6-0.7 mL CDCl₃ tube Transfer to NMR Tube Filter if necessary prep->tube shim Instrument Setup Insert sample, lock, and shim tube->shim acq Acquisition Standard ¹H parameters (e.g., 400 MHz) shim->acq proc Data Processing Fourier transform, phase and baseline correction acq->proc analysis Spectral Analysis Integration, peak picking, and assignment proc->analysis

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform. Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Spectral Analysis: Integrate all signals and determine their relative proton ratios. Identify the chemical shift and multiplicity of each signal.

Interpretation and Structural Verification

The acquired spectrum should be compared with the predicted data. The presence of the expected signals with their predicted multiplicities and integrations would provide strong evidence for the correct structure.

G cluster_interpretation Spectral Interpretation Logic spectrum Observed ¹H NMR Spectrum comparison Compare Chemical Shifts, Multiplicities, and Integrals spectrum->comparison predicted Predicted Spectrum predicted->comparison assignment Assign Signals to Protons comparison->assignment structure Confirm Structure of This compound assignment->structure

Caption: Logical flow for spectral interpretation and structural confirmation.

Self-Validating Protocols

To ensure the trustworthiness of the structural assignment, the following self-validating checks should be performed:

  • D₂O Exchange: To confirm the assignment of the -OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.[3]

  • 2D NMR Spectroscopy: For unambiguous assignment of the aromatic protons, a 2D NMR experiment such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can be performed. While COSY would show no correlations for the uncoupled aromatic protons in this specific molecule, an HSQC spectrum would correlate each proton to its directly attached carbon, confirming their positions.

  • Comparison with Analog: A direct comparison of the obtained spectrum with the spectrum of (6-chloro-4-methylpyridin-2-yl)methanol will be highly informative. The primary difference is expected in the chemical shifts of the aromatic protons due to the differing electronic effects of a methoxy versus a methyl group at the 4-position. The methoxy group's stronger electron-donating nature should result in a greater upfield shift (lower ppm) for the H-3 and H-5 protons compared to the methyl analog.[1]

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By leveraging predictive analysis based on a close structural analog and fundamental NMR principles, researchers can confidently assign the structure of this important pyridine derivative. The inclusion of a detailed experimental protocol and self-validating checks ensures the scientific integrity and trustworthiness of the analytical process, which is paramount in the fields of chemical research and drug development.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2005, 9(4), 397-435.
  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Stack Exchange. 1H NMR of 4-Methylanisole. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (6-Chloro-4-methoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest to researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and predictive analysis based on the compound's structure, offering a robust framework for its characterization.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyridine core, a versatile scaffold in medicinal chemistry. The precise determination of its molecular weight and structure is paramount for ensuring the identity, purity, and stability of this molecule in research and development settings. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone analytical technique for this purpose. This guide will delve into the practical and theoretical considerations for its analysis, from sample preparation to spectral interpretation.

Molecular Profile of this compound

A thorough understanding of the analyte's physicochemical properties is critical for method development in mass spectrometry.

Structural and Chemical Properties
  • Molecular Formula: C₇H₈ClNO₂

  • Molecular Weight: 173.60 g/mol

  • Key Structural Features:

    • A pyridine ring, which provides a basic nitrogen atom.

    • A chlorine atom, which imparts a characteristic isotopic pattern.

    • A methoxy group, an electron-donating substituent.

    • A hydroxymethyl group, which introduces polarity and a site for potential fragmentation.

These features suggest that this compound is a moderately polar compound, making it amenable to a variety of ionization techniques.

Strategic Selection of Ionization Techniques

The choice of ionization method is pivotal and is dictated by the analyte's volatility and polarity, as well as the desired extent of fragmentation.[1] Both "soft" ionization techniques, which typically yield the intact molecular ion, and "hard" ionization methods, which induce extensive fragmentation for structural elucidation, are valuable in the comprehensive analysis of this molecule.[2]

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[3] Given the presence of the hydroxyl group and the basic pyridine nitrogen, this compound is expected to ionize efficiently in positive ion mode via protonation to form the [M+H]⁺ adduct.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is effective for moderately polar to non-polar compounds.[4] It can be a suitable alternative or complement to ESI, particularly when analyzing samples in less polar solvents.

Electron Ionization (EI)

EI is a classic hard ionization technique that involves bombarding the analyte with high-energy electrons.[3] This method is typically coupled with Gas Chromatography (GC-MS) and provides detailed structural information through extensive fragmentation. For this compound, derivatization of the hydroxyl group may be necessary to enhance volatility for GC analysis.

Experimental Protocols for Mass Spectrometric Analysis

The following protocols are designed to serve as a robust starting point for the analysis of this compound.

LC-MS/MS Analysis

This is often the preferred method for its high sensitivity and applicability to a wide range of compounds.[5]

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration in the range of 1-10 µg/mL.

4.1.2. Liquid Chromatography

ParameterRecommended Conditions
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A 0.1% formic acid in water.
Mobile Phase B 0.1% formic acid in acetonitrile.
Gradient A linear gradient from 5% to 95% B over 5-10 minutes.
Flow Rate 0.2-0.4 mL/min.
Injection Volume 1-5 µL.

4.1.3. Mass Spectrometry

ParameterRecommended Settings
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage 3.0-4.0 kV.
Source Temperature 120-150°C.
Desolvation Gas Flow 600-800 L/hr.
Desolvation Temp. 350-450°C.
Full Scan MS m/z 50-300.
MS/MS Analysis Product ion scan of the precursor ion [M+H]⁺ (m/z 174.0). Collision energy should be ramped (e.g., 10-40 eV) to observe the fragmentation pattern.
GC-MS Analysis

4.2.1. Sample Preparation and Derivatization

  • To enhance volatility, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).

  • Prepare a dilute solution of the derivatized analyte in a volatile solvent like dichloromethane.

4.2.2. Gas Chromatography

ParameterRecommended Conditions
GC System A gas chromatograph coupled to a mass spectrometer.
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Inlet Temperature 250°C.
Oven Program Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

4.2.3. Mass Spectrometry

ParameterRecommended Settings
Ionization Source Electron Ionization (EI).
Electron Energy 70 eV.
Source Temperature 230°C.
Scan Range m/z 40-350.

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of substituted pyridines is influenced by the nature and position of the substituents on the ring.[6]

ESI-MS/MS Fragmentation

Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 174.0 is the expected precursor ion. The chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding [M+H+2]⁺ peak at m/z 176.0.

Predicted Fragmentation of this compound

G M [M+H]⁺ m/z 174.0 F1 [M+H - H₂O]⁺ m/z 156.0 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z 144.0 M->F2 - CH₂O F3 [M+H - CH₃OH]⁺ m/z 142.0 M->F3 - CH₃OH F4 [F2 - Cl]⁺ m/z 109.0 F2->F4 - Cl F5 [F3 - CO]⁺ m/z 114.0 F3->F5 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

EI-MS Fragmentation

Under EI conditions, the molecular ion (M⁺) at m/z 173.6 will be observed, along with its isotopic partner at m/z 175.6. The fragmentation is expected to be more extensive.

Predicted EI-MS Fragmentation of this compound

G M M⁺ m/z 173.6 F1 [M - H]⁺ m/z 172.6 M->F1 F2 [M - OCH₃]⁺ m/z 142.6 M->F2 F3 [M - Cl]⁺ m/z 138.6 M->F3 F4 [M - CH₂OH]⁺ m/z 142.6 M->F4 F5 Pyridine Ring Fragments F2->F5 F3->F5 F4->F5

Caption: Predicted major fragmentation pathways in EI-MS.

Data Interpretation Summary
IonizationExpected m/z Values and Interpretation
ESI (+) [M+H]⁺: 174.0 (and 176.0 due to ³⁷Cl isotope). This confirms the molecular weight. Key Fragments: Loss of water (m/z 156.0), loss of formaldehyde from the methoxy group (m/z 144.0), and loss of methanol (m/z 142.0).
EI M⁺: 173.6 (and 175.6). Key Fragments: Loss of a chlorine radical (m/z 138.6), loss of a methoxy radical (m/z 142.6), and loss of the hydroxymethyl radical (m/z 142.6). Further fragmentation of the pyridine ring is also expected.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved through a combination of soft and hard ionization techniques. LC-MS/MS with ESI is recommended for sensitive quantification and confirmation of molecular weight, while GC-MS with EI can provide detailed structural information through its characteristic fragmentation patterns. The predictive fragmentation pathways outlined in this guide, in conjunction with the provided experimental protocols, offer a comprehensive framework for the successful characterization of this compound, ensuring data integrity for researchers and drug development professionals.

References

  • PubMed. (1996). Analysis of polar organic compounds using charge exchange ionization and membrane introduction mass spectrometry.
  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Benchchem. (2025).
  • University of California, Davis. Ionization Methods in Organic Mass Spectrometry.
  • ACD/Labs. (2023).
  • ACS Publications. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules.
  • PubChemLite. (6-chloro-4-methoxypyridin-3-yl)methanol.
  • PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

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An In-depth Technical Guide to the Solubility of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

(6-Chloro-4-methoxypyridin-2-yl)methanol is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its structural features—a chlorinated pyridine ring, a methoxy group, and a primary alcohol—make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic activity.

In the journey of drug development, understanding the solubility of such an intermediate is not a trivial pursuit; it is a critical parameter that dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a potential drug candidate. Poor solubility can create significant bottlenecks, leading to increased development timelines and costs.[1] This guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines authoritative protocols for its quantitative determination, and explains the underlying chemical principles that govern its behavior in various solvent systems.

Section 2: Physicochemical Profile and Solubility Prediction

The solubility of an organic molecule is intrinsically linked to its structural and electronic properties. A thorough analysis of these features allows for a rational prediction of its behavior. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3]

The structure of this compound contains both polar and non-polar regions. The hydroxyl (-OH) and methoxy (-OCH3) groups, along with the nitrogen atom in the pyridine ring, are capable of hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents. Conversely, the chlorinated aromatic ring provides a non-polar, hydrophobic character. The overall solubility is a balance of these competing factors.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Solubility
Molecular Formula C₇H₈ClNO₂ChemUniverse[4], PubChemLite[5]Indicates the elemental composition.
Molecular Weight 173.6 g/mol ChemUniverse[4]A relatively low molecular weight, which generally favors solubility.
Appearance Solid (predicted)Sigma-AldrichThe solid state requires energy to overcome crystal lattice forces for dissolution to occur.
pKa (predicted) ~13.5 (alcohol), ~2.5 (pyridinium ion)N/A (Predicted based on similar structures)The pyridine nitrogen is weakly basic and can be protonated in strong acidic conditions, potentially increasing aqueous solubility. The hydroxyl group is weakly acidic.
XlogP (predicted) 0.9PubChemLite[5]A low positive LogP value suggests a slight preference for lipophilic environments but indicates that the compound possesses significant polarity, predicting some solubility in both polar organic solvents and potentially limited solubility in water.

Section 3: Experimental Frameworks for Solubility Determination

For a compound in the drug discovery pipeline, solubility is not a single value but is assessed in different contexts. The two primary types of solubility measurements are Thermodynamic and Kinetic .

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound in a saturated solution at equilibrium with its solid form.[1][6] It is a critical parameter for formulation and development, as it defines the upper limit of concentration under stable conditions.[6][7] These measurements typically require longer incubation times (e.g., 16-72 hours) to ensure equilibrium is reached.[8]

  • Kinetic Solubility : This measures the concentration of a compound when it begins to precipitate from a solution that was prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[6][7][9] This method is high-throughput and mimics the conditions of many in vitro biological assays, making it highly relevant for early discovery screening to identify potential liabilities.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility. Its trustworthiness is derived from allowing the system to reach a true energetic minimum, providing a self-validating endpoint.

Causality Behind the Method: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring excess solid is present and allowing sufficient time for equilibration with vigorous mixing, we ensure the solvent is fully saturated. Subsequent analysis of the clarified supernatant provides the maximum concentration of the solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents) in a glass vial.[1]

  • Equilibration: Seal the vials and place them on a vial roller system or shaker.[1] Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed and carefully collect the supernatant.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Analysis: Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to determine the concentration.[1][8]

  • Data Reporting: The solubility is reported in units of µg/mL or µM. The experiment should be performed in replicate (n=2 or 3) to ensure accuracy.[1]

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to solvent in vial B Seal and agitate (24-48h at constant T) A->B C Filter or Centrifuge to remove solid B->C D Collect clear saturated supernatant C->D E Quantify concentration (HPLC-UV or LC-MS/MS) D->E Result Thermodynamic Solubility Value E->Result

Caption: Workflow for Thermodynamic Solubility Assay.

Experimental Protocol: Kinetic Solubility Determination

This high-throughput method is designed to quickly flag compounds that might precipitate under assay conditions.

Causality Behind the Method: The experiment is designed to identify the point of precipitation when a compound, already dissolved in a water-miscible organic solvent (DMSO), is rapidly diluted into an aqueous buffer. This mimics the process of compound addition in many high-throughput screening assays.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in 100% Dimethyl Sulfoxide (DMSO).[8][9]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution into a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a shorter period, typically 1 to 2 hours.[7]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly via nephelometry (light scattering) or turbidimetry (absorbance). Alternatively, the plate can be filtered or centrifuged, and the remaining concentration in the supernatant can be quantified.

  • Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_dil 2. Dilution cluster_inc 3. Incubation cluster_analysis 4. Analysis A Prepare high concentration stock solution in DMSO B Add DMSO stock to aqueous buffer (e.g., 96-well plate) A->B C Incubate with shaking (1-2h at constant T) B->C D Measure precipitation (Nephelometry/Turbidimetry) C->D Result Kinetic Solubility Value D->Result

Caption: Workflow for Kinetic Solubility Assay.

Section 4: Factors Influencing the Solubility of this compound

Several factors can significantly alter the solubility of this compound.[10]

  • Temperature: For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[10][11] However, this relationship is not universal and must be determined experimentally.[11] For recrystallization purposes, a solvent system would be chosen where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • pH: The pyridine nitrogen atom is weakly basic. In aqueous solutions with a pH below its pKa (~2.5), the nitrogen will be protonated to form a pyridinium salt. This introduction of a formal charge dramatically increases polarity and, therefore, aqueous solubility. Conversely, in neutral or basic media, the compound will remain in its less soluble, neutral form.

  • Solvent Polarity: Based on its structure, this compound is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, where both hydrogen bonding and dipole-dipole interactions can occur. It will likely have lower solubility in non-polar solvents such as hexane or toluene. Pyridine itself is miscible with a very broad range of solvents, including water and hexane, showcasing the complex influence of its aromatic and polar characteristics.[12][13]

Section 5: Conclusion

While specific, quantitative public data for the solubility of this compound is limited, a robust understanding of its physicochemical properties allows for strong predictions of its behavior. Its amphiphilic nature suggests solubility in a range of polar organic solvents and limited, pH-dependent solubility in aqueous media. For any drug development professional, the key is not just to find a reported value but to understand the context—thermodynamic versus kinetic—and to possess the experimental capability to measure this critical property accurately. The protocols and principles outlined in this guide provide a validated framework for generating reliable solubility data, enabling informed decisions in synthesis, purification, and formulation, thereby de-risking a crucial aspect of the development pathway.

References

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Wikipedia. Pyridine. [Link]

  • McMaster University. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • ACS Publications. Solubility of aromatic hydrocarbon solids in pyridine and thiophene. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • chemeurope.com. Pyridine. [Link]

  • YouTube. Factors Affecting Solubility. [Link]

  • University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

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  • YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

  • J&K Scientific. (6-Chloro-5-methoxypyridin-2-yl)methanol. [Link]

  • ChemUniverse. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL. [Link]

  • PubChemLite. (6-chloro-4-methoxypyridin-3-yl)methanol. [Link]

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Navigating the Synthetic Landscape of (6-Chloro-4-methoxypyridin-2-yl)methanol: A Technical Guide to the Reactivity of the Chloropyridine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and tunable electronic properties. Among the vast array of pyridine derivatives, (6-Chloro-4-methoxypyridin-2-yl)methanol presents a particularly interesting case study in reactivity and synthetic utility. This technical guide provides an in-depth analysis of the chloropyridine moiety within this specific molecular context. We will explore the key factors governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By dissecting the electronic and steric influences of the methoxy and hydroxymethyl substituents, this guide aims to equip researchers with the predictive understanding necessary to design and execute efficient and selective synthetic transformations. Detailed experimental protocols and mechanistic insights, grounded in authoritative literature, are provided to serve as a practical resource for the synthesis of novel compounds centered on this valuable pyridine core.

Introduction: The Electronic Architecture of this compound

The reactivity of the chlorine atom in this compound is a direct consequence of the electronic landscape of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering the ring electron-deficient.[1] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack.

In the case of this compound, the substituents play a crucial role in modulating this inherent reactivity:

  • Chloro Group (C6): As a halogen, chlorine is an effective leaving group in both nucleophilic substitution and cross-coupling reactions. Its position at C6, an α-position, is highly activated towards these transformations.

  • Methoxy Group (C4): The methoxy group is a strong electron-donating group through resonance (+M effect) but is electron-withdrawing inductively (-I effect). Its position at C4 can influence the overall electron density of the ring and potentially direct incoming reagents.

  • Hydroxymethyl Group (C2): The hydroxymethyl group is primarily a weak electron-withdrawing group (-I effect). Its proximity to the nitrogen atom and the C6-chloro position can introduce steric considerations and potentially participate in ortho-directing effects in certain reactions.

This interplay of electronic and steric factors makes this compound a versatile building block, allowing for selective functionalization at the C6 position.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct displacement of the chloro group with a variety of nucleophiles. The electron-deficient nature of the pyridine ring facilitates this reaction, which typically proceeds through a Meisenheimer-like intermediate.[1][2]

Mechanistic Overview

The SNAr reaction on 2-chloropyridines generally follows a two-step addition-elimination mechanism.[2]

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start This compound Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Start->Intermediate + Nu⁻ Product Substituted Product Intermediate->Product - Cl⁻

Caption: Generalized mechanism for SNAr on the chloropyridine core.

The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the pyridine ring. The stability of the anionic intermediate is enhanced by the electron-withdrawing nitrogen atom.

Scope and Experimental Considerations

A wide range of nucleophiles can be employed in SNAr reactions with this compound, including:

  • Amines: Primary and secondary amines readily displace the chloro group to form the corresponding 6-aminopyridine derivatives.

  • Alkoxides and Thiolates: These strong nucleophiles can be used to introduce ether and thioether functionalities.

  • Azides: Sodium azide can be used to introduce an azido group, which can be further transformed into an amine or participate in click chemistry.

Key Experimental Parameters:

ParameterTypical ConditionsRationale
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)Solvates the cationic counter-ion of the nucleophile, enhancing its reactivity.
Temperature Elevated (80-150 °C)Provides the necessary activation energy to overcome the aromatic stabilization of the starting material.
Base Often the amine nucleophile itself or a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)To neutralize the HCl generated during the reaction.
Representative Protocol: Amination with Morpholine

This protocol describes a typical SNAr reaction for the synthesis of (4-methoxy-6-morpholinopyridin-2-yl)methanol.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add K₂CO₃ (2.0 eq) and DMF.

  • Add morpholine (1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The chloropyridine moiety in this compound is an excellent substrate for several of these transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

General Mechanistic Principles

These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]

Cross_Coupling_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X Lₙ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R²-M PdII_Both R¹-Pd(II)-R² Lₙ Transmetal->PdII_Both - M-X RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The success of these reactions hinges on the appropriate choice of catalyst, ligand, base, and solvent to facilitate each step of the cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the chloropyridine and an organoboron reagent.[3][4] 2-Chloropyridines are known to be excellent substrates for this reaction, often giving high yields.[3]

Key Components:

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed palladium-ligand complexes are commonly used.[4]

  • Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), are highly effective for activating the C-Cl bond.[4][10]

  • Boron Reagent: Aryl- or vinylboronic acids or their esters are typical coupling partners.

  • Base: An aqueous base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to facilitate the transmetalation step.

Comparative Yields for Suzuki Coupling of Chloropyridines:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95[3]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100>90[4][10]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[5][11] This reaction is a powerful alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope.

Challenges and Solutions:

A common issue with the amination of chloropyridines is low conversion due to the less reactive nature of the C-Cl bond compared to C-Br or C-I.[12] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[12]

Optimized Conditions:

  • Catalyst System: The use of palladium pre-catalysts (e.g., G3 or G4 palladacycles) and bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is crucial for activating the C-Cl bond.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically the most effective.[12]

  • Temperature: Elevated temperatures (80-110 °C) are often required to facilitate the oxidative addition.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines through the reaction of the chloropyridine with a terminal alkyne.[13][14] This reaction is co-catalyzed by palladium and copper(I).[14][15]

Reaction Components:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common choice.

  • Copper(I) Co-catalyst: CuI is typically used.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is employed, which also serves as the solvent in some cases.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines the synthesis of (4-methoxy-6-phenylpyridin-2-yl)methanol.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add K₃PO₄ (2.0 eq).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The chloropyridine moiety, activated by the electron-withdrawing nature of the pyridine nitrogen, readily undergoes a variety of transformations. A thorough understanding of the electronic and steric effects of the substituents, coupled with the judicious selection of reaction conditions, allows for the selective and high-yielding synthesis of a diverse range of functionalized pyridine derivatives. This guide has provided a comprehensive overview of the key reactivity patterns of this molecule, offering both mechanistic insights and practical experimental guidance for researchers in the field.

References

  • Joucla, L., & Djakovitch, L. (2004). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, (1), 137-140.
  • Hartwig, J. F. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Professor Dave Explains. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. In Chemistry LibreTexts. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Janosi, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5968-5977.
  • StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Donohoe, T. J., et al. (2020).
  • Contreras, R. H., et al. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry, 97(1), 91-93.
  • Zhang, H., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2536-2544.

Sources

A-Technical-Guide-to-the-Synthetic-Derivatives-of-6-Chloro-4-methoxypyridin-2-yl-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Chloro-4-methoxypyridin-2-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive chloropyridine moiety, a versatile hydroxymethyl group, and an electron-donating methoxy substituent—offers a rich landscape for chemical modification. This guide provides an in-depth exploration of the derivatization potential of this scaffold. We will dissect the reactivity of each functional group, present field-proven synthetic protocols for its modification, and discuss the strategic considerations underpinning the design of novel derivatives for biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile platform for the creation of new chemical entities with therapeutic potential.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom provides a key hydrogen bond acceptor site and can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets. The specific substitution pattern of this compound makes it a particularly attractive starting material for several reasons:

  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites—the C6-chloro, C2-hydroxymethyl, and C4-methoxy groups—that can be addressed with a high degree of selectivity. This "orthogonality" allows for a systematic and combinatorial approach to library synthesis.

  • Modulation of Physicochemical Properties: Derivatization at each of these positions allows for the fine-tuning of critical drug-like properties, including lipophilicity (LogP), polar surface area (PSA), solubility, and metabolic stability.

  • Vectorial Diversity: The substituents on the pyridine ring project into distinct vectors of three-dimensional space. This allows for the exploration of a wide swathe of chemical space around the core, which is essential for optimizing binding to a protein target.

This guide will focus on the practical application of this scaffold, providing both the "how" and the "why" of its derivatization.

Core Reactive Sites and Derivatization Strategies

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. A judicious choice of reagents and reaction conditions allows for the selective modification of each site, paving the way for a multitude of novel analogs.

The C2-Hydroxymethyl Group: A Gateway to Diverse Functionalities

The primary alcohol at the C2 position is a versatile handle for introducing a wide range of functional groups.

The conversion of the hydroxymethyl group to an ester is a straightforward and highly effective method for introducing diversity. Esters can serve as prodrugs, improve cell permeability, or act as key interacting moieties with a biological target.

  • Causality of Experimental Choice: The Steglich esterification, utilizing a carbodiimide coupling agent like DCC or EDC in the presence of a catalytic amount of DMAP, is often preferred for its mild conditions, which prevent unwanted side reactions on the sensitive pyridine ring.[1] For more robust applications, acylation with acid chlorides or anhydrides can be employed, though this may require a non-nucleophilic base to scavenge the resulting acid.[2]

The formation of an ether linkage provides a stable, lipophilic modification. The Williamson ether synthesis, while a classic method, requires a strong base to deprotonate the alcohol, which can be challenging with a multifunctional pyridine. A more reliable approach is to first convert the alcohol to a better leaving group, such as a tosylate or mesylate, followed by reaction with an alkoxide.

Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, both of which are valuable intermediates for further derivatization.

  • Expert Insight: The choice of oxidant is critical for selectivity. Mild, non-acidic reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are ideal for stopping the oxidation at the aldehyde stage. Stronger oxidants, such as potassium permanganate or Jones reagent, will typically lead to the carboxylic acid.

The C6-Chloro Group: A Hub for Cross-Coupling and Nucleophilic Substitution

The chlorine atom at the C6 position, activated by the ring nitrogen, is the primary site for introducing carbon-carbon and carbon-heteroatom bonds.[3]

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 2- and 6-positions.[4][5] This allows for the direct displacement of the chloride with a variety of nucleophiles.

  • Common Nucleophiles:

    • Amines (Buchwald-Hartwig Amination): A powerful method for installing primary and secondary amines.

    • Alcohols/Phenols (Ullmann Condensation): For the formation of arylethers.

    • Thiols: To introduce sulfur-containing moieties.

Modern cross-coupling chemistry provides a robust toolkit for the derivatization of the C6 position.

  • Suzuki-Miyaura Coupling: The reaction of the chloropyridine with a boronic acid or ester is a highly effective method for forming C-C bonds with aryl, heteroaryl, or alkyl groups.[6][7][8][9] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chlorides.[10]

  • Sonogashira Coupling: This reaction with a terminal alkyne introduces a rigid, linear linker, which can be valuable for probing deep into a binding pocket.

  • Heck Coupling: The coupling with an alkene provides access to styrenyl and other vinyl-substituted pyridines.

The C4-Methoxy Group: A Point of Modulation

While the methoxy group is the least reactive of the three functional groups, it can be cleaved under harsh conditions (e.g., with strong acids like HBr) to reveal a phenol. This phenol can then be subjected to a new suite of derivatization reactions, such as etherification or conversion to a triflate for further cross-coupling.

Experimental Protocols and Methodologies

The following protocols are provided as representative examples of the derivatization strategies discussed above. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Steglich Esterification of the C2-Hydroxymethyl Group

Objective: To synthesize (6-Chloro-4-methoxypyridin-2-yl)methyl benzoate.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

Objective: To synthesize (4-Methoxy-6-phenylpyridin-2-yl)methanol.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

  • Add K2CO3 (3.0 eq) dissolved in a minimal amount of water.

  • Add 1,4-dioxane to the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Visualization

Table 1: Representative Derivatives of this compound
Derivative NameModification SiteSynthetic MethodReagentsYield (%)
(6-Chloro-4-methoxypyridin-2-yl)methyl acetateC2-HydroxymethylAcylationAcetic anhydride, pyridine95
(4-Methoxy-6-phenylpyridin-2-yl)methanolC6-ChloroSuzuki CouplingPhenylboronic acid, Pd(PPh3)4, Na2CO385
(6-(Piperidin-1-yl)-4-methoxypyridin-2-yl)methanolC6-ChloroSNArPiperidine, K2CO378
6-Chloro-4-methoxypicolinaldehydeC2-HydroxymethylOxidationDess-Martin periodinane92
6-Chloro-4-methoxypicolinic acidC2-HydroxymethylOxidationKMnO475
Diagrams

G cluster_0 Derivatization of C2-Hydroxymethyl Group Start This compound Ester Ester Derivative Start->Ester Esterification (e.g., Steglich) Ether Ether Derivative Start->Ether Etherification (e.g., Williamson) Aldehyde Aldehyde Derivative Start->Aldehyde Mild Oxidation (e.g., DMP) Acid Carboxylic Acid Derivative Aldehyde->Acid Strong Oxidation (e.g., KMnO4) G cluster_1 Derivatization of C6-Chloro Group Start_Cl This compound SNAr SNAr Product (Amine, Ether, Thioether) Start_Cl->SNAr Nucleophilic Aromatic Substitution Suzuki Suzuki Product (Aryl, Heteroaryl) Start_Cl->Suzuki Suzuki-Miyaura Coupling Sonogashira Sonogashira Product (Alkynyl) Start_Cl->Sonogashira Sonogashira Coupling

Caption: Key derivatization strategies for the C6-chloro position.

Conclusion and Future Directions

This compound is a remarkably versatile scaffold that offers a wealth of opportunities for the synthesis of novel, drug-like molecules. The orthogonal reactivity of its functional groups allows for a systematic and efficient exploration of chemical space. Future work in this area will likely focus on the development of more complex, three-dimensional derivatives through the use of advanced synthetic methodologies, such as C-H activation and photocatalysis. The continued exploration of the derivatives of this scaffold is a promising avenue for the discovery of new therapeutic agents.

References

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45-48. [Link]

  • Chemistry LibreTexts. (2021, August 12). Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Mol, J. C. (2004). Application of Olefin Metathesis in Oleochemistry: An Example of Green Chemistry. Green Chemistry, 6(3), 137-145.
  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. [Link]

  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. [Link]

  • Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • American Chemical Society. (2006). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

  • Royal Society of Chemistry. (2021). On the challenges of using α-halo-N-heterocycles in nickel-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]

Sources

Navigating the Synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge of Sourcing and the Synthetic Solution

Direct sourcing of (6-Chloro-4-methoxypyridin-2-yl)methanol presents a significant challenge due to its niche status. Instead of a fruitless search for direct suppliers, a more effective strategy for a research setting is the laboratory-scale synthesis from a readily available starting material. The most logical and efficient synthetic precursor is 6-Chloro-4-methoxypyridine-2-carboxylic acid . The reduction of the carboxylic acid functional group to a primary alcohol is a well-established and high-yielding transformation in organic chemistry.

Synthetic Pathway Precursor 6-Chloro-4-methoxypyridine-2-carboxylic acid (Commercially Available) Product This compound (Target Compound) Precursor->Product Reduction Workflow cluster_0 Reaction cluster_1 Work-up & Purification Setup Dissolve Precursor in Anhydrous THF Addition Slowly add BH3-THF at 0°C Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Methanol at 0°C Reaction->Quench Acidify Add 1M HCl Quench->Acidify Neutralize Neutralize with NaHCO3 Acidify->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Methodological & Application

Application Notes & Protocols: Strategic Use of (6-Chloro-4-methoxypyridin-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The 2,4,6-trisubstituted pyridine framework is a privileged scaffold in modern medicinal chemistry and materials science. Molecules incorporating this motif are integral to the development of pharmaceuticals, agrochemicals, and functional organic materials. (6-Chloro-4-methoxypyridin-2-yl)methanol emerges as a highly versatile and strategic building block for several key reasons:

  • Orthogonal Reactivity: It possesses three distinct functional handles. The C6-chloro atom serves as a prime electrophilic site for cross-coupling. The C2-hydroxymethyl group offers a nucleophilic point for subsequent derivatization (e.g., etherification, oxidation, or esterification). The C4-methoxy group electronically modulates the pyridine ring, influencing reactivity and providing a potential site for late-stage demethylation if required.

  • Vectorial Complexity: This trifunctionality allows for the controlled, stepwise introduction of molecular complexity, enabling the synthesis of diverse compound libraries from a single, common intermediate.

This guide provides an in-depth exploration of the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale behind protocol design, provide detailed, field-tested experimental procedures, and offer insights for troubleshooting and optimization.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of elementary steps involving a Pd(0)/Pd(II) cycle.[1][2]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Cl) of the pyridine electrophile. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[3]

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organocopper, or amide species) exchanges its organic or nitrogen group with the halide on the palladium center. This step requires activation of the nucleophile, typically by a base.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

A specific challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can sometimes inhibit catalysis.[4] The choice of appropriate ligands is therefore critical to stabilize the catalyst and facilitate the key steps of the cycle.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + R¹-X Pd(II)_Intermediate L_n(R¹)Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation + R²-M Coupled_Intermediate L_n(R¹)Pd(II)-R² Transmetalation->Coupled_Intermediate - M-X Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + R¹-R² R1X R¹-X = this compound R2M R²-M = Nucleophilic Partner

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5] This reaction couples the C6-chloro position of our substrate with a variety of organoboron reagents.

Expertise & Causality: Why These Conditions?

The choice of catalyst, base, and solvent system is critical for success, especially with potentially coordinating heteroaryl chlorides.

  • Catalyst/Ligand: While Pd(PPh₃)₄ can be effective for reactive partners, modern catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior. These ligands promote faster rates of reductive elimination and can activate less reactive aryl chlorides.[6]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[7] Cesium carbonate is often used for less reactive chlorides due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as water helps to dissolve the inorganic base and facilitate the reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general method for coupling this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (4-methoxy-6-phenylpyridin-2-yl)methanol.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Coupling Partner (Boronic Acid)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)Notes
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O9085-95Standard, reliable coupling.
4-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/H₂O10080-90Electron-rich partners couple efficiently.
4-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (2)K₃PO₄ (2.5)Dioxane/H₂O10075-85Electron-poor partners may require a stronger base and more active catalyst.[6]
2-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O11070-80Heteroarylboronic acids can be prone to protodeboronation; a highly active catalyst is key.[6]

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to valuable alkynyl-pyridine intermediates.[8][9][10] These products are versatile synthons for constructing more complex molecules, including heterocycles and conjugated materials.

Expertise & Causality: Why These Conditions?

The Sonogashira reaction relies on a dual catalytic system.

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the reaction.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the Pd(II) complex.[9][11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction. It often serves as part of the solvent system.

  • Copper-Free Variants: To prevent the undesired homocoupling of alkynes (Glaser coupling), which is promoted by copper and oxygen, copper-free Sonogashira protocols have been developed, although they may require higher temperatures or more specialized ligands.[11]

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Workflow start Combine Substrate, Alkyne, Base add_catalysts Add Pd Catalyst & CuI Co-catalyst start->add_catalysts degas Degas System (Ar purge) add_catalysts->degas react Heat Reaction Mixture (e.g., 60-80 °C) degas->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify

Caption: Experimental workflow for a typical Sonogashira coupling.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv.) and dissolve it in a suitable solvent like anhydrous THF or DMF.

  • Reagent Addition: Add phenylacetylene (1.1 equiv.) and triethylamine (Et₃N, 2.5 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) and Copper(I) iodide (CuI, 1-3 mol%).

  • Reaction Execution: Stir the reaction mixture at 60-80 °C. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography to yield (4-methoxy-6-(phenylethynyl)pyridin-2-yl)methanol.

Data Presentation: Typical Sonogashira Reaction Conditions
Coupling Partner (Alkyne)Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ (3)CuI (1.5)Et₃N (2.5)THF6585-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)DIPEA (3.0)DMF8080-90
1-HexynePd(PPh₃)₄ (5)CuI (2.5)Et₃N (3.0)Toluene8075-85
Propargyl alcoholPdCl₂(PPh₃)₂ (4)CuI (2.0)Et₃N (3.0)THF/MeCN7070-85

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13][14] This reaction has largely replaced harsher classical methods and offers immense scope for synthesizing pharmaceutically relevant scaffolds.

Expertise & Causality: Why These Conditions?

This reaction is highly sensitive to the choice of ligand and base.

  • Ligand: The success of the Buchwald-Hartwig amination hinges on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands are critical for promoting the difficult C-N reductive elimination step from the Pd(II) intermediate.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be used for base-sensitive substrates.[15]

  • Pre-catalyst: Modern protocols often use well-defined palladium "pre-catalysts" (e.g., XPhos Pd G3), which are air-stable solids that rapidly generate the active Pd(0) species in solution, leading to more reproducible results.[16]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the strong base and deactivate the catalyst. Therefore, anhydrous solvents and inert atmosphere techniques are mandatory.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add this compound (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous toluene or dioxane. Then, add the amine coupling partner, morpholine (1.2 equiv.), via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield (4-methoxy-6-morpholinopyridin-2-yl)methanol.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
Coupling Partner (Amine)Pd Pre-catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11085-95
AnilineXPhos Pd G3 (2)(XPhos)NaOtBu (1.4)Dioxane10080-90
n-ButylamineRuPhos Pd G3 (2)(RuPhos)LHMDS (1.5)Toluene10075-85
BenzamideBrettPhos Pd G3 (3)(BrettPhos)K₂CO₃ (2.0)t-AmylOH11065-75

References

  • Garcı́a-Alvarez, R., & Díez, J. (2018).
  • NIH National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Cross-Coupling of Alcohol Derivatives with Chlorosilanes via Pyridines-Promoted Si-Cl Activation. Retrieved from [Link]

  • Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Cross-coupling reaction of alcohols for carbon–carbon bond formation using pincer-type NHC/palladium catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of the Sonogashira reaction in the total synthesis of alkaloids. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Retrieved from [Link]

  • PubChem. (n.d.). (6-chloro-4-methoxypyridin-3-yl)methanol. Retrieved from [Link]

  • ChemUniverse. (n.d.). (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2010). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

Sources

The Versatile Scaffolding of (6-Chloro-4-methoxypyridin-2-yl)methanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular frameworks is paramount. Substituted pyridines, in particular, represent a privileged class of heterocycles, forming the core of numerous pharmaceuticals and functional materials. Among the vast array of pyridine-based building blocks, (6-Chloro-4-methoxypyridin-2-yl)methanol emerges as a trifunctional scaffold of significant synthetic potential. This guide provides an in-depth exploration of its chemical properties, outlines key synthetic transformations, and offers detailed protocols to empower researchers in leveraging its unique reactivity. The strategic placement of a reactive chlorine atom, a nucleophilic hydroxymethyl group, and an electron-donating methoxy group makes this compound a versatile linchpin for the construction of complex molecular architectures.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid with a molecular formula of C7H8ClNO2 and a molecular weight of approximately 173.6 g/mol .[1] The molecule's reactivity is dictated by the interplay of its three key functional groups on the pyridine ring. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions. The hydroxymethyl group at the 2-position offers a site for oxidation, esterification, etherification, or conversion to a leaving group for subsequent nucleophilic displacement. The methoxy group at the 4-position, being electron-donating, influences the overall electron density of the pyridine ring, thereby modulating the reactivity of the other positions.

PropertyValueSource
Molecular FormulaC7H8ClNO2[1]
Molecular Weight~173.6 g/mol [1]
Physical StateExpected to be a crystalline solidGeneral knowledge
SolubilityModerately soluble in common organic solventsGeneral knowledge

Synthesis of this compound

The most probable and efficient synthesis of this compound involves the reduction of a corresponding aldehyde or carboxylic acid derivative. A plausible synthetic route starts from the commercially available 6-chloro-4-methoxynicotinaldehyde.

Protocol 1: Synthesis via Reduction of 6-Chloro-4-methoxynicotinaldehyde

This protocol details the reduction of the aldehyde functionality to a primary alcohol.

Workflow for the Synthesis of this compound

A Dissolve 6-Chloro-4-methoxynicotinaldehyde in Methanol B Cool the solution to 0 °C in an ice bath A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Monitor reaction progress by TLC C->D E Quench the reaction with water D->E F Extract the product with Ethyl Acetate E->F G Dry the organic layer and concentrate F->G H Purify by column chromatography G->H sub This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) sub->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) sub->buchwald Pd Catalyst, Ligand, Base cyanation Cyanation (Cyanide Source) sub->cyanation Pd Catalyst

Sources

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (6-Chloro-4-methoxypyridin-2-yl)methanol, a key heterocyclic compound often utilized as an intermediate in pharmaceutical synthesis. The method is designed for researchers, analytical scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The causality behind the selection of chromatographic parameters is detailed, ensuring the method's scientific integrity. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline for analytical procedure validation.[1][2]

Introduction and Analyte Overview

This compound is a substituted pyridine derivative. The presence of a basic pyridine nitrogen, a polar hydroxyl group, and a moderately hydrophobic chloro-methoxy-substituted aromatic ring presents a unique analytical challenge.[3][4] A precise and accurate analytical method is paramount for ensuring the quality and consistency of this intermediate in a regulated drug development environment.

Reversed-phase HPLC is the chosen mode of analysis due to its versatility and suitability for moderately polar and aromatic compounds.[5][6] This guide provides a comprehensive protocol, from method development rationale to full validation, designed to be directly implemented or adapted in a quality control laboratory.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for methodical HPLC development. The properties for the target analyte are estimated based on structurally similar compounds.

PropertyValue (Estimated)Rationale / Source
Chemical Structure this compound structureN/A
Molecular Formula C₇H₈ClNO₂Based on structure.
Molecular Weight 173.60 g/mol Calculated from formula.
pKa (Pyridine Nitrogen) ~3-5Estimated based on the electron-withdrawing effects of the chloro and methoxy groups on the pyridine ring. Pyridine itself has a pKa of ~5.2.[3]
LogP ~1.0 - 1.5Estimated based on similar structures like (2-Chloropyridin-4-yl)methanol (LogP 0.9).[7] The methoxy group may slightly increase hydrophobicity.
UV λmax ~260-270 nmAromatic pyridines are strong UV absorbers.[8] The exact maximum should be confirmed experimentally.
Solubility Soluble in Methanol, AcetonitrileExpected solubility in common organic solvents used for HPLC.[9][10]

Experimental Design and Rationale

The selection of each chromatographic parameter is a deliberate choice grounded in the physicochemical properties of the analyte and established chromatographic theory.[11][12]

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade or higher)

    • This compound Reference Standard (>99% purity)

Optimized Chromatographic Conditions

The following table summarizes the final recommended HPLC method parameters.

ParameterRecommended Condition
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Causality of Methodological Choices
  • Mode of Chromatography: Reversed-phase chromatography is ideal as it separates compounds based on their hydrophobicity.[13] this compound possesses sufficient non-polar character from its substituted ring to be retained on a C18 stationary phase.[5]

  • Stationary Phase: A C18 column is a robust, versatile, and widely available choice for the analysis of aromatic compounds.[14] The 150 mm length and 5 µm particle size provide a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase:

    • pH Control: The basic nitrogen in the pyridine ring is susceptible to protonation. Without pH control, it can interact with residual silanols on the silica-based stationary phase, leading to severe peak tailing. By using a mobile phase with a low pH (~2.5) buffered with phosphoric acid, the pyridine nitrogen is fully protonated. This ensures a single ionic species, minimizes silanol interactions, and results in a sharp, symmetrical peak.[3]

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.

    • Composition: An isocratic elution is preferred for its simplicity and robustness in a quality control setting. The 60:40 (Aqueous:Organic) ratio was optimized to achieve a suitable retention time (typically between 3 and 7 minutes), ensuring separation from the solvent front and any potential early-eluting impurities.

  • Detection Wavelength: A Diode Array Detector should be used to scan the analyte peak from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For substituted pyridines, this is often in the 260-270 nm range.[8] Analysis at the λmax ensures maximum sensitivity.

Detailed Protocols and Workflows

Analytical Workflow Overview

The following diagram outlines the complete analytical process from preparation to final result.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (0.1% H3PO4 in H2O & ACN) equilibration System Equilibration (Stable Baseline) prep_mobile->equilibration prep_std Standard Preparation (Stock & Working Standards) sst System Suitability Test (SST) (5x Standard Injections) prep_std->sst prep_sample Sample Preparation (Dissolve in Diluent) analysis Sequence Analysis (Standards, Blanks, Samples) prep_sample->analysis equilibration->sst sst->analysis If SST Passes integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Final Report quantification->report

Caption: High-level workflow for the HPLC analysis of this compound.

Step-by-Step Protocol: Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (60:40 v/v). This ensures that the solvent for the standards and samples matches the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution will be used for system suitability and quantification.

  • Sample Solution (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample (e.g., bulk drug substance) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent, following the same procedure as for the stock standard.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This protocol is based on USP <621> requirements.[15]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (0.1 mg/mL) five replicate times.

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance and absence of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and repeatability of the autosampler and detector.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Indicates the stability and precision of the pumping system.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] The following parameters must be assessed.

Validation Workflow

Validation_Flow cluster_params ICH Q2(R1) Validation Parameters Method Optimized HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Spike Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for method validation according to ICH Q2(R1) guidelines.

Summary of Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Inject a blank, a placebo (if applicable), the standard, and a sample. Use a DAD to perform peak purity analysis on the analyte peak.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Prepare at least five concentration levels, from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform a recovery study by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% over two days.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.Precision at the LOQ concentration should have an RSD ≤ 10%.
Robustness Systematically vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%).System suitability criteria must still be met. Analyte concentration should not change significantly.

Conclusion

This application note provides a detailed, scientifically-grounded, and robust RP-HPLC method for the analysis of this compound. The rationale for each parameter has been explained to provide a deeper understanding of the method's mechanics. The included protocols for system suitability and method validation are aligned with global regulatory expectations, such as those from the ICH and USP.[1][16] This method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a pharmaceutical quality control environment.

References

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PubMed. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • ResearchGate. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. Available at: [Link]

  • Royal Society of Chemistry. (2015). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • PubMed. (2000). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Available at: [Link]

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  • The United States Pharmacopeial Convention. (2011). <621> CHROMATOGRAPHY. Available at: [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Available at: [Link]

  • ACS Publications. (2002). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available at: [Link]

  • USP. (2023). <621> Chromatography. Available at: [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • DTIC. (1979). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • XOS. (n.d.). Comparison of Cl Levels in Aromatics Using MWDXRF and Microcoulometry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ChemSrc. (n.d.). (6-Chloro-4-methoxypyridin-3-yl)methanol. Available at: [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Available at: [Link]

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Crystallization techniques for (6-Chloro-4-methoxypyridin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of (6-Chloro-4-methoxypyridin-2-yl)methanol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystallinity in Pyridine-Based Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability.[1][2][3] For pyridine-based scaffolds such as this compound and its derivatives, which are prevalent in medicinal chemistry, achieving a specific, stable, and pure crystalline form is a critical objective. The presence of a pyridine nitrogen atom and a hydroxyl group in the parent structure provides hydrogen bond donor and acceptor sites, which can be leveraged to form well-ordered crystal lattices.[4][5]

This guide provides an in-depth exploration of crystallization techniques tailored for this compound derivatives. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to rationally design, troubleshoot, and optimize crystallization processes. We will delve into the core concepts of supersaturation, nucleation, and the profound impact of solvent choice and impurities on the final crystalline product.[6][7][8][9] Adherence to these principles is essential for developing a robust process that consistently yields the desired solid form, meeting the stringent specifications outlined by regulatory bodies like the ICH.[10][11]

I. Fundamental Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation , a state where the concentration of a solute in a solution exceeds its equilibrium solubility.[12] This non-equilibrium state is the essential driving force for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).[12][13] Controlling the rate at which supersaturation is generated is the key to controlling crystal size, shape (morphology), and polymorphic form.

Polymorphism: The Many Faces of a Molecule

Many pharmaceutical compounds, including pyridine derivatives, can exhibit polymorphism , the ability to exist in two or more different crystal packing arrangements.[1][2][14][15] These different forms, or polymorphs, can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Stability: Some forms may be more prone to degradation or transformation over time.[16]

  • Mechanical Properties: Impacting tablet formulation and manufacturing.

Therefore, identifying and selectively producing the most stable and therapeutically optimal polymorph is a critical step in drug development.[1][2]

The Inevitable Influence of Impurities

The synthesis of APIs often generates structurally similar impurities that can become incorporated into the crystal lattice or adsorb onto the crystal surface.[7][9] Even at low concentrations, impurities can significantly impact the crystallization process by:

  • Reducing Product Purity: Compromising the safety and efficacy of the API.[6]

  • Inhibiting Crystal Growth: Leading to smaller, less-defined crystals.[9]

  • Altering Crystal Habit: Causing changes in crystal shape, which can affect filtration and handling.[9]

  • Directing Polymorphic Outcome: Promoting the formation of a less stable or undesired polymorph.[6]

A well-designed crystallization process serves as a powerful purification step to reject these unwanted impurities.[17]

II. Strategic Solvent Selection

The choice of solvent is arguably the most critical parameter in a crystallization experiment. An ideal crystallization solvent for this compound derivatives should exhibit moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[18] This temperature-dependent solubility differential is the basis for the most common crystallization techniques.

A systematic solvent screening process is essential.[19][20] For pyridine-containing molecules, a range of solvents should be tested, spanning different polarities and hydrogen bonding capabilities. The use of binary or even ternary solvent systems, often a "good" solvent paired with a miscible "anti-solvent," provides a powerful tool to fine-tune solubility and control the level of supersaturation.[21]

Solvent Class Examples (Good Solvents) Examples (Anti-Solvents) Rationale for Pyridine Derivatives
Alcohols Methanol, Ethanol, IsopropanolHeptane, HexaneProtic solvents capable of hydrogen bonding with the hydroxyl and pyridine nitrogen.
Esters Ethyl Acetate, Isopropyl AcetateHeptane, Hexane, CyclohexaneModerate polarity, good for dissolving many organic compounds.
Ketones Acetone, Methyl Ethyl KetoneWater, HeptanePolar aprotic solvents that can act as hydrogen bond acceptors.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFHeptane, HexaneAprotic solvents with moderate polarity.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)Water, Toluene, Diethyl EtherStrong solvents, often used to dissolve poorly soluble compounds before adding an anti-solvent.[22]
Halogenated Dichloromethane (DCM)Heptane, HexaneEffective at dissolving many organics but often too volatile for slow crystallization.[23]
Hydrocarbons TolueneHeptane, HexaneNon-polar solvents, typically used as anti-solvents.

III. Core Crystallization Protocols

The following protocols represent the most common and effective methods for obtaining high-quality crystalline material. The selection of a specific technique depends on the solubility characteristics of the derivative and the desired outcome.

G cluster_0 General Crystallization Workflow A Crude this compound Derivative B Solvent Screening & Selection A->B C Dissolution (Heating may be required) B->C D Generate Supersaturation (Cooling, Anti-Solvent, Evaporation, etc.) C->D E Nucleation & Crystal Growth D->E F Isolation (Filtration) E->F G Washing F->G H Drying G->H I Characterization (XRPD, DSC, Microscopy) H->I

Caption: General workflow for the crystallization of an API.

Protocol 1: Controlled Cooling Crystallization

This is the most widely used technique in industrial settings, leveraging the temperature-dependent solubility of the compound.[][25] It is effective when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Causality: By slowly reducing the temperature, the solubility of the compound decreases, leading to a gradual increase in supersaturation. This controlled approach favors crystal growth over rapid nucleation, typically resulting in larger, more uniform crystals.[12][]

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, add the crude this compound derivative. Add the chosen solvent portion-wise while stirring and heating until the solid is completely dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the solution to cool slowly and without disturbance. A typical cooling rate is 10-20°C per hour. Rapid cooling can lead to the formation of small, impure crystals.[] For optimal control, use a programmable cooling bath or reactor jacket.

  • Maturation (Aging): Once the target temperature (e.g., 0-5°C) is reached, hold the slurry with gentle agitation for several hours. This "aging" period allows the system to reach equilibrium and can improve yield and purity.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystal cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the compound's stability to remove residual solvent.

Protocol 2: Anti-Solvent Addition

This technique is ideal when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[26][27][28]

Causality: The addition of an "anti-solvent" reduces the overall solvating power of the system, forcing the compound out of solution and inducing crystallization.[27] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger crystals, while rapid addition can cause the compound to "crash out" as an amorphous solid or very fine particles.[29]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent slowly and dropwise. Observe for the onset of turbidity (cloudiness), which indicates the start of nucleation.

  • Seeding (Optional): Once turbidity is observed, you may add a few seed crystals of the desired form to encourage controlled growth.

  • Continued Addition: Continue the slow addition of the anti-solvent until a significant amount of precipitate has formed. The final solvent/anti-solvent ratio will need to be optimized for yield.

  • Maturation: Allow the resulting slurry to stir at a constant temperature for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture for the wash if necessary.

Protocol 3: Slow Evaporation

A simple and effective method for obtaining high-quality single crystals for X-ray analysis, especially on a small scale.[23][30]

Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases. Once the solution becomes supersaturated, crystals begin to form. The slow rate of concentration change allows for the growth of well-ordered, high-quality crystals.[30]

Step-by-Step Methodology:

  • Prepare Solution: Dissolve the compound in a suitable solvent to create a solution that is near, but not at, saturation.

  • Filter: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals.

Protocol 4: Vapor Diffusion

This is a highly controlled method, excellent for growing high-quality single crystals from milligram quantities of material.[13][23]

Causality: The anti-solvent, being more volatile, slowly evaporates from its reservoir and diffuses through the vapor phase into the solution containing the compound. This gradual increase of the anti-solvent concentration in the crystallization drop gently brings the solution to a state of supersaturation, promoting slow and ordered crystal growth.[30]

Step-by-Step Methodology (Vial-in-Vial Setup):

  • Prepare Solution: Dissolve the compound (e.g., 2-10 mg) in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent in a small, open inner vial.

  • Prepare Reservoir: In a larger outer vial or jar, place a larger volume (e.g., 2-5 mL) of a more volatile anti-solvent.

  • Assemble: Carefully place the open inner vial inside the larger outer vial, ensuring the liquid levels are not in contact.

  • Seal and Incubate: Seal the outer vial tightly and leave it in a stable, vibration-free environment.

  • Monitor: Check for crystal growth periodically over several days or weeks without disturbing the setup.

G A Is a solvent with high T-dependent solubility known? B Use Controlled Cooling Crystallization A->B Yes C Is a miscible solvent/ anti-solvent pair known? A->C No D Use Anti-Solvent Addition C->D Yes E Need high-quality single crystals from small amount? C->E No F Use Vapor Diffusion or Slow Evaporation E->F Yes G Perform Systematic Solvent Screening E->G No

Caption: Decision tree for selecting a crystallization method.

IV. Characterization and Quality Control

Successful crystallization must be followed by thorough characterization to confirm the solid form's identity, purity, and relevant physical properties. This is a non-negotiable step in pharmaceutical development.[31]

Key Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystal form (polymorph) and determining the degree of crystallinity.[1][31]

  • Differential Scanning Calorimetry (DSC): Used to measure the melting point and enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content.[1]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.

  • Microscopy (Optical, SEM): Provides visual information on crystal size, shape (habit), and the presence of agglomerates.[32]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the chemical purity of the crystallized API.

The acceptance criteria for these characteristics should be established based on development data and in accordance with regulatory guidelines such as ICH Q6A, which outlines specifications for new drug substances.[10][11][33][34]

V. Conclusion

The crystallization of this compound derivatives is a multi-faceted process that requires a systematic and scientifically-grounded approach. By understanding the fundamental principles of solubility, supersaturation, and nucleation, and by carefully selecting the appropriate technique and solvent system, researchers can exert significant control over the final product's purity, yield, and solid-state form. The protocols and strategies outlined in this guide provide a robust framework for developing a crystallization process that is not only successful at the lab scale but also scalable and reproducible, ensuring the consistent quality required for drug development professionals.

References

  • Vertex AI Search. (n.d.). API Crystallinity and Polymorphism. Pharma Innovation.
  • Unknown. (n.d.). Crystallization of Small Molecules.
  • Myerson, A. S., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Unknown. (n.d.). Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. Semantic Scholar.
  • Dawson, A., et al. (n.d.). High-pressure polymorphism in pyridine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.
  • Unknown. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Unknown. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing).
  • Unknown. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA).
  • Unknown. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
  • Unknown. (n.d.). Guide for crystallization.
  • Unknown. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate.
  • Unknown. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4). Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
  • Unknown. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Unknown. (2024, September 18). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm (RSC Publishing).
  • Unknown. (n.d.). API Physical & Chemical Characterization. CD Formulation.
  • Unknown. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Unknown. (2023, July 2). Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation. American Chemical Society.
  • Unknown. (2023, May 8). Crystallinity Determination for API Development. Labinsights.
  • Unknown. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.
  • Unknown. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking.
  • Unknown. (2013, December 15). ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
  • Unknown. (2025, September 4). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design - ACS Publications.
  • Unknown. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Rohani, S. (n.d.). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(9), 1937-47.
  • Unknown. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements.
  • Unknown. (n.d.). Polymorphism in Crystals. MDPI.
  • Mohan, C. (n.d.). ICH Q6A Specifications. Slideshare.
  • Fernandes, S. T. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
  • Unknown. (2022, April 7). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts.
  • Vulcanchem. (n.d.). (6-Chloro-4-methylpyridin-2-yl)methanol.
  • Unknown. (2016, January 1). Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69-72.

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The Strategic Role of (6-Chloro-4-methoxypyridin-2-yl)methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a wide range of herbicides, insecticides, and fungicides.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a favored building block for creating potent and selective active ingredients. Within this important class of compounds, (6-Chloro-4-methoxypyridin-2-yl)methanol emerges as a highly functionalized and valuable intermediate. The specific arrangement of its substituents—a reactive chloromethyl group, a methoxy group influencing electronic distribution, and a primary alcohol handle for further derivatization—makes it an ideal starting material for constructing complex agrochemical molecules. This guide provides a detailed exploration of the synthesis of this compound and its application in the conceptual design and synthesis of next-generation fungicides.

Part 1: Synthesis of the Key Intermediate: this compound

The most direct and efficient route to this compound is through the selective reduction of its corresponding carboxylic acid, 6-Chloro-4-methoxypyridine-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, where a less reactive carboxylic acid is converted to a more versatile primary alcohol.

Causality Behind Experimental Choices

The choice of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or the use of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is critical. While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly, it is also highly reactive and pyrophoric, requiring stringent anhydrous conditions. A more practical and safer approach for laboratory and pilot-scale synthesis involves the in-situ formation of a more reactive borane species from sodium borohydride and a Lewis acid, or the conversion of the carboxylic acid to its methyl ester followed by reduction with milder reagents. For this protocol, we will focus on the direct reduction of the carboxylic acid, a common and effective strategy.

Experimental Protocol: Reduction of 6-Chloro-4-methoxypyridine-2-carboxylic acid

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
6-Chloro-4-methoxypyridine-2-carboxylic acid88912-21-4187.5810
Sodium borohydride (NaBH₄)16940-66-237.8330
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL
Boron trifluoride etherate (BF₃·OEt₂)109-63-7141.9312
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed
Ethyl acetate141-78-688.11100 mL
Saturated sodium bicarbonate solution144-55-884.0150 mL
BrineN/AN/A50 mL
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-4-methoxypyridine-2-carboxylic acid (1.88 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous THF to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.13 g, 30 mmol) to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • Activation: While maintaining the temperature at 0 °C, slowly add boron trifluoride etherate (1.5 mL, 12 mmol) dropwise via a syringe. The reaction mixture may become slightly exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Work-up: Adjust the pH of the solution to ~8 with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

SynthesisWorkflow Start 6-Chloro-4-methoxypyridine- 2-carboxylic acid in THF Reagent_add Add NaBH4 and BF3·OEt2 at 0°C Start->Reagent_add Reaction Stir at RT for 12-16h Reagent_add->Reaction Quench Quench with 1M HCl at 0°C Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product (6-Chloro-4-methoxypyridin- 2-yl)methanol Purification->Product

Caption: Synthesis workflow for this compound.

Part 2: Application in the Synthesis of Pyridinylpyrimidine Fungicides

The pyridinylpyrimidine scaffold is a well-established pharmacophore in agrochemical research, with several commercial fungicides belonging to this class.[2][3] These compounds typically function by inhibiting specific enzymes in fungal pathogens, leading to disruption of essential cellular processes. The this compound intermediate is an excellent precursor for the synthesis of novel pyridinylpyrimidine-based fungicides.

Proposed Synthetic Pathway to a Novel Fungicide Candidate

The following protocol outlines a plausible two-step synthesis of a novel fungicide candidate from this compound. This pathway involves an initial chlorination of the primary alcohol to form a reactive benzylic chloride, followed by a nucleophilic substitution reaction with a suitable pyrimidine derivative.

Step A: Chlorination of this compound

Rationale: The conversion of the primary alcohol to a chloride is necessary to activate the molecule for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Protocol:

  • Reaction Setup: In a fume hood, dissolve this compound (1.74 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield 2-(chloromethyl)-6-chloro-4-methoxypyridine, which can be used in the next step without further purification.

Step B: Synthesis of the Pyridinylpyrimidine Fungicide Candidate

Rationale: The final step involves the coupling of the activated pyridine intermediate with a pyrimidine nucleophile. The choice of a substituted 2-aminopyrimidine is based on the structures of known pyridinylpyrimidine fungicides.[4][5] A non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the amine, creating a more potent nucleophile for the substitution reaction.

Proposed Reaction Parameters:

Reactant 1Reactant 2BaseSolventTemperature
2-(chloromethyl)-6-chloro-4-methoxypyridine4,6-dimethylpyrimidin-2-amineNaHAnhydrous DMFRoom Temp.

Protocol:

  • Preparation of Nucleophile: To a suspension of sodium hydride (0.29 g, 12 mmol, 60% dispersion in mineral oil) in 30 mL of anhydrous DMF at 0 °C, add a solution of 4,6-dimethylpyrimidin-2-amine (1.23 g, 10 mmol) in 20 mL of anhydrous DMF dropwise.

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the amine.

  • Coupling Reaction: Add a solution of 2-(chloromethyl)-6-chloro-4-methoxypyridine (from Step A) in 20 mL of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography to yield the target fungicide candidate.

ApplicationWorkflow Start (6-Chloro-4-methoxypyridin- 2-yl)methanol Chlorination Chlorination with SOCl2 Start->Chlorination Intermediate 2-(chloromethyl)-6-chloro- 4-methoxypyridine Chlorination->Intermediate Coupling Nucleophilic Substitution with 2-amino-4,6-dimethylpyrimidine Intermediate->Coupling Product Potential Pyridinylpyrimidine Fungicide Coupling->Product

Caption: Proposed synthetic pathway to a novel fungicide.

Conclusion

This compound stands out as a strategically important intermediate in the field of agrochemical synthesis. Its straightforward preparation from the corresponding carboxylic acid, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel and effective crop protection agents. The proposed synthetic pathway to a pyridinylpyrimidine fungicide candidate highlights the potential of this building block in accessing complex molecular architectures with promising biological activity. Further exploration of the derivatization of this compound is likely to yield a new generation of agrochemicals with enhanced efficacy and improved environmental profiles.

References

  • Zakharychev, V. V., et al. (2022). Development of novel pyridine-based agrochemicals: A review. Results in Chemistry, 4, 100329. [Link]

  • EP0270362A2 - Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient.
  • Ouf, S. A., & Sherif, S. M. (1993). Synthesis and fungitoxicity of some pyrimidine derivatives. Folia Microbiologica, 38(3), 181-187. [Link]

  • Li, X., et al. (2018). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 6, 563. [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega, 8(28), 25487–25496. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide you with in-depth, field-proven insights to enhance the yield and purity of your target compound.

Introduction

This compound is a key heterocyclic building block in the synthesis of various pharmaceutical agents. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a critical step in many discovery and development pipelines. The most prevalent and direct route to this alcohol is the chemoselective reduction of the corresponding aldehyde, 6-chloro-4-methoxypyridine-2-carbaldehyde. This guide will focus primarily on optimizing this crucial transformation while also addressing broader questions regarding alternative routes and best practices.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Question 1: I am experiencing very low to no yield of the desired alcohol. What are the likely causes?

This is the most common issue and can stem from several factors related to reagents, reaction conditions, or workup procedures.

Possible Cause A: Inactive Reducing Agent

Sodium borohydride (NaBH₄) is the preferred reagent for this reduction due to its mildness and selectivity for aldehydes over other functional groups.[1][2] However, it is susceptible to decomposition upon exposure to moisture.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure you are using a fresh bottle of NaBH₄ or one that has been stored under anhydrous conditions. If in doubt, test the reagent on a simple, reliable aldehyde (like benzaldehyde) to confirm its activity.

    • Handling: Weigh the NaBH₄ quickly and in a dry environment. Do not leave the container open to the atmosphere.

Possible Cause B: Incomplete Reaction

An incomplete reaction will leave a significant amount of the starting aldehyde, which can complicate purification and lower the yield.

  • Troubleshooting Steps:

    • Reaction Monitoring: The most reliable way to track the reaction is through Thin-Layer Chromatography (TLC). Develop a TLC system that gives good separation between the starting aldehyde and the product alcohol (e.g., 30-50% ethyl acetate in hexanes). The aldehyde is less polar and will have a higher Rf value than the more polar alcohol product.

    • Stoichiometry: While a 1:1 molar ratio of hydride to aldehyde is theoretically sufficient, it is common practice to use a slight excess of NaBH₄ (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

    • Temperature & Time: The reduction is typically performed at low temperatures (0 °C) to control the reaction rate and minimize side products. If the reaction stalls (as indicated by TLC), allow it to slowly warm to room temperature and stir for an extended period (2-4 hours).[3]

Possible Cause C: Product Loss During Workup

The product alcohol has some water solubility. Improper extraction techniques can lead to significant loss of product in the aqueous phase.

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, quench the excess NaBH₄ carefully by slowly adding water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and drives the alcohol into the organic layer, significantly improving extraction efficiency.

    • Multiple Extractions: Perform at least three extractions with your organic solvent to ensure maximum recovery of the product.

Below is a decision-making workflow for troubleshooting low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_reagent Check NaBH4 Activity (Use fresh reagent) start->check_reagent monitor_reaction Monitor Reaction by TLC check_reagent->monitor_reaction Reagent is Active incomplete Reaction Incomplete? monitor_reaction->incomplete optimize_workup Optimize Extraction (Use brine, multiple extractions) success Yield Improved optimize_workup->success workup_issue Product Lost in Workup? incomplete->workup_issue No (Reaction Complete) adjust_stoich Increase NaBH4 Stoichiometry (1.1 - 1.5 eq) incomplete->adjust_stoich Yes workup_issue->optimize_workup Yes workup_issue->success No extend_time Increase Reaction Time/ Allow to Warm to RT adjust_stoich->extend_time extend_time->monitor_reaction

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is difficult to purify and appears as a dark, tarry substance. What went wrong?

The formation of dark, impure materials often points to issues with temperature control or the purity of the starting materials.

  • Troubleshooting Steps:

    • Temperature Control: The reaction of an amine-containing heterocycle with a reducing agent can be exothermic. It is critical to add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde in a suitable solvent like methanol or ethanol.[3] Maintaining a low temperature prevents potential side reactions and degradation.

    • Purity of Starting Aldehyde: The starting material, 6-chloro-4-methoxypyridine-2-carbaldehyde, can be unstable over long-term storage. Impurities can polymerize or decompose under the reaction conditions. Ensure the purity of the aldehyde by NMR or recrystallization before use.

    • Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard protocol for the synthesis of this compound?

The most reliable method is the reduction of 6-chloro-4-methoxypyridine-2-carbaldehyde with sodium borohydride.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 6-chloro-4-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding deionized water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add saturated aqueous sodium chloride solution (brine). Extract the product with ethyl acetate (3x).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Excellent chemoselectivity for aldehydes, milder and safer than LiAlH₄.[1][2]
Equivalents of NaBH₄ 1.1 - 1.5 eqEnsures complete conversion of the starting aldehyde.
Solvent Methanol or EthanolProtic solvents that are suitable for NaBH₄ reductions and dissolve the starting material well.
Temperature 0 °C to Room TemperatureInitial low temperature controls the exothermic reaction; warming ensures completion.[3]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be confirmed by TLC monitoring.

Q2: Are there alternative synthetic routes to this compound?

Yes, while aldehyde reduction is most common, other strategies exist, though they can be more complex.

  • Grignard Reaction: One could theoretically form a Grignard reagent from a suitable brominated precursor (e.g., 2-bromo-6-chloro-4-methoxypyridine) and then react it with formaldehyde.[4][5] However, the formation of Grignard reagents on electron-deficient pyridine rings can be challenging and may require specific conditions like the use of highly reactive Rieke magnesium.

  • Directed Ortho-Lithiation: Another advanced approach involves the deprotonation of 6-chloro-4-methoxypyridine at the 2-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with formaldehyde.[6][7] The success of this route is highly dependent on the directing ability of the chloro and methoxy groups and requires strictly anhydrous and inert conditions.

The diagram below illustrates the primary synthetic route and potential alternatives.

synthesis_routes cluster_grignard Alternative Grignard Route aldehyde 6-Chloro-4-methoxypyridine- 2-carbaldehyde alcohol This compound aldehyde->alcohol Reduction (NaBH4) [Recommended Route] pyridine 6-Chloro-4-methoxypyridine (or suitable precursor) pyridine->alcohol 1. Lithiation (LDA) 2. Quench (HCHO) [Alternative Route] bromo_pyridine 2-Bromo-6-chloro- 4-methoxypyridine grignard Pyridine Grignard Reagent bromo_pyridine->grignard Mg(0) grignard->alcohol Quench (HCHO)

Caption: Synthetic routes to the target alcohol.

Q3: What are the critical safety considerations for this synthesis?

  • Sodium Borohydride (NaBH₄): While safer than many hydrides, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Quench excess reagent slowly and in a well-ventilated fume hood.

  • Solvents: Methanol and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

By carefully considering these troubleshooting tips and FAQs, you can significantly improve the reliability, yield, and safety of your this compound synthesis.

References

  • Benchchem. Application Notes and Protocols for the Reduction of Nicotinaldehyde to 3-Pyridinemethanol.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Benchchem. Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough).
  • PubMed Central. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • ResearchGate.

Sources

Technical Support Center: (6-Chloro-4-methoxypyridin-2-yl)methanol - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Chloro-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to troubleshoot and interpret your experimental results effectively.

Introduction to the Stability of this compound

This compound is a substituted pyridine derivative with three key functional groups that influence its stability: a 2-chloropyridine ring, a 4-methoxy group, and a 2-methanol group. Understanding the potential reactivity of each of these groups is crucial for designing stable formulations, predicting degradation pathways, and developing stability-indicating analytical methods. Forced degradation studies are an essential tool in this process, providing insights into the intrinsic stability of the molecule.[1][2]

This guide will walk you through the potential degradation pathways of this compound under various stress conditions and provide practical advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound?

Based on its structure, the three primary degradation pathways to consider are:

  • Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 2-hydroxypyridine derivative. This can be influenced by pH and temperature.[3][4]

  • Oxidation: The primary alcohol (methanol group) is prone to oxidation, which can yield the corresponding aldehyde and subsequently the carboxylic acid.[5][6]

  • Photodegradation: Chlorinated pyridines can be susceptible to degradation upon exposure to UV light, potentially leading to dechlorination or other complex reactions.[7][8]

Q2: How stable is the methoxy group on the pyridine ring?

The 4-methoxy group is generally more stable than the chloro and methanol functionalities. However, under harsh acidic conditions, it is possible to observe O-demethylation to form the corresponding 4-hydroxy derivative. The nitrogen atom in the pyridine ring is activated by the methoxy group, which can influence its reactivity.[9]

Q3: What are the expected degradation products under different conditions?

The following table summarizes the likely degradation products based on the stress condition:

Stress ConditionPotential Degradation Product(s)Chemical Structure of Major Degradant
Acidic Hydrolysis (6-Hydroxy-4-methoxypyridin-2-yl)methanol

Basic Hydrolysis (6-Hydroxy-4-methoxypyridin-2-yl)methanol

Oxidative Stress 6-Chloro-4-methoxypyridine-2-carbaldehyde, 6-Chloro-4-methoxypyridine-2-carboxylic acid
Photolytic Stress (4-Methoxypyridin-2-yl)methanol (dechlorinated product), other complex photoproducts

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or a buffer) is a good starting point. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Micellar electrokinetic chromatography has also been shown to be effective for the separation of chloropyridines.[10]

Troubleshooting Guide

Issue 1: I am seeing a new, more polar peak in my chromatogram after storing my sample in an acidic or basic solution.
  • Plausible Cause: This is likely due to the hydrolysis of the 2-chloro group to a 2-hydroxy group. The resulting hydroxylated compound is more polar and will therefore have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak using LC-MS. Look for a mass corresponding to the replacement of chlorine with a hydroxyl group.

    • To mitigate this degradation, ensure your solutions are buffered to a neutral pH if the experimental conditions allow. If acidic or basic conditions are required, prepare the solutions fresh and use them at the lowest possible temperature to slow down the hydrolysis rate.

Issue 2: My sample is showing multiple new peaks after exposure to air or a chemical oxidant.
  • Plausible Cause: The methanol group is likely being oxidized. You may be seeing both the aldehyde and the carboxylic acid degradation products.

  • Troubleshooting Steps:

    • Use LC-MS to identify the new peaks. The aldehyde will have a mass difference of -2 Da from the parent compound, and the carboxylic acid will have a mass difference of +14 Da.

    • Protect your sample from strong oxidizing agents. If working with solutions, consider de-gassing the solvent to remove dissolved oxygen. Store solid material in a well-sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: I observe a decrease in the parent peak area and the appearance of a less polar peak after my sample was left on the benchtop in a clear vial.
  • Plausible Cause: This suggests photodegradation, potentially involving dechlorination. The resulting (4-Methoxypyridin-2-yl)methanol would be less polar than the parent compound.

  • Troubleshooting Steps:

    • Protect your samples from light by using amber vials or by wrapping clear vials in aluminum foil.[7]

    • Perform a confirmatory photostability study to understand the extent of degradation under controlled light exposure.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to assess the stability of this compound in acidic, basic, and neutral conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study

This protocol assesses the susceptibility of the compound to oxidation.

  • Preparation of Stressed Sample:

    • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

    • Add an equal volume of 3% hydrogen peroxide solution.

    • Incubate the solution at room temperature for 24 hours, protected from light.

  • Time Points and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute the aliquots with the mobile phase and immediately analyze by HPLC to prevent further degradation.

Protocol 3: Photostability Study

This protocol evaluates the impact of light exposure on the stability of the compound.

  • Sample Preparation:

    • Prepare two sets of samples: one in clear vials (exposed) and one in amber vials or wrapped in aluminum foil (control).

    • Samples can be in the solid state or in solution (1 mg/mL in a suitable solvent).

  • Light Exposure:

    • Place the samples in a photostability chamber with a calibrated light source that provides both UV and visible light.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to identify any degradation products that formed due to light exposure.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.

Hydrolysis_Pathway Parent This compound Hydrolysis_Product (6-Hydroxy-4-methoxypyridin-2-yl)methanol Parent->Hydrolysis_Product H2O (Acid or Base)

Caption: Hydrolytic degradation pathway.

Oxidation_Pathway Parent This compound Aldehyde 6-Chloro-4-methoxypyridine-2-carbaldehyde Parent->Aldehyde [O] Carboxylic_Acid 6-Chloro-4-methoxypyridine-2-carboxylic acid Aldehyde->Carboxylic_Acid [O]

Caption: Oxidative degradation pathway.

Photodegradation_Pathway Parent This compound Dechlorinated_Product (4-Methoxypyridin-2-yl)methanol Parent->Dechlorinated_Product hv (UV light)

Caption: Photolytic degradation pathway.

References

  • Snyder, S. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Patel, Y., & Singh, R. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Mongin, F., & Awad, H. (2012). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

  • Lee, J., & Lee, S. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]

  • Kumbhat, S. (2004). Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. ResearchGate. [Link]

  • Unknown Author. (2000). Process for separating chloropyridine product.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Unknown Author. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH. [Link]

  • Unknown Author. (n.d.). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. RSC Publishing. [Link]

  • Psillakis, E., & Mantzavinos, D. (2003). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • Hayakawa, I., & Shioya, T. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. [Link]

  • Unknown Author. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. [Link]

  • Lin, C. E., et al. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. PubMed. [Link]

  • Unknown Author. (n.d.). 2-Chloropyridine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxypyridine. PubChem. [Link]

  • Unknown Author. (n.d.). oxidation of alcohols with pyridinium. DergiPark. [Link]

  • Barrera, C.M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]

  • Unknown Author. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ResearchGate. [Link]

  • Unknown Author. (2020). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]

  • Unknown Author. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. CDC Stacks. [Link]

  • Charette, A. B. (2017). 2‐Methoxy Pyridine. ResearchGate. [Link]

  • Kokotos, C.G. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]

  • Mir, N. A., & Khan, A. H. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. [Link]

  • Unknown Author. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Unknown Author. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Mantzavinos, D., & Psillakis, E. (2004). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. [Link]

  • Unknown Author. (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Unknown Author. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). 2-Chloro-6-methoxypyridine, 98%. Fisher Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem. [Link]

  • Unknown Author. (2021). Analytical Separation Methods. Unknown Source. [Link]

  • Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed. [Link]

  • Psillakis, E., & Mantzavinos, D. (2003). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

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Technical Support Center: Optimizing Reactions with (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Chloro-4-methoxypyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common experimental challenges. Instead of a rigid protocol, this resource offers a dynamic question-and-answer-based approach to help you understand the "why" behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity of this compound

Before diving into specific problems, it's crucial to understand the inherent chemical personality of our substrate. The reactivity of this compound is governed by the interplay of its three key functional groups on the pyridine core.

  • The Pyridine Nitrogen: As an electron-withdrawing heteroatom, the nitrogen atom significantly lowers the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This electronic deficit is the primary reason the ring is "activated" for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • The C6-Chloro Group: Positioned ortho to the nitrogen, this chlorine atom is an excellent leaving group for SNAr reactions. The electron-withdrawing nature of the pyridine ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism.[1][2][3]

  • The C4-Methoxy Group: This electron-donating group can influence the reactivity of the ring, though its effect is less pronounced than the activating effect of the ring nitrogen for SNAr at the C6 position.

  • The C2-Methanol Group: This primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or its hydroxyl group can be converted into a better leaving group (like a tosylate) for subsequent nucleophilic substitution (SN2) reactions.[4][5]

This unique combination of an electrophilic aromatic core and a nucleophilic/functionalizable side chain makes this molecule a valuable building block, but also presents specific optimization challenges.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Category 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

SNAr is one of the most common transformations for this substrate. Success hinges on the right combination of nucleophile, solvent, base, and temperature.

Question: My SNAr reaction with an amine/thiol nucleophile is sluggish or not going to completion. What are the first things to check?

Answer: A stalled SNAr reaction is a classic problem, often related to one of four factors: nucleophilicity, base strength, solvent choice, or temperature.

  • Nucleophile Reactivity: Ensure your nucleophile is sufficiently potent. While thiols are generally excellent nucleophiles for SNAr, amines can be more challenging.[6] If using a less nucleophilic amine, you may need more forcing conditions.

  • Solvent Polarity: SNAr reactions proceed via a charged Meisenheimer intermediate. Polar aprotic solvents such as DMF, DMSO, or NMP are highly effective because they can solvate this charged intermediate, stabilizing the transition state and accelerating the reaction. Non-polar solvents like toluene or THF are generally poor choices for SNAr unless used in palladium-catalyzed reactions.

  • Choice of Base: If your nucleophile is an amine (R-NH₂) or thiol (R-SH), a base is required to deprotonate it, generating the more nucleophilic amide (R-NH⁻) or thiolate (R-S⁻).

    • For moderately acidic nucleophiles (like thiols), a weaker inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient.

    • For less acidic nucleophiles (like many primary or secondary amines), a stronger, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. Be aware that KOtBu is incompatible with ester functional groups.[7]

  • Temperature: These reactions often require heat. A typical starting point is 80-120 °C . If you see no reaction at a lower temperature, incrementally increase the heat while monitoring by TLC or LC-MS to check for product formation versus decomposition.

Troubleshooting Workflow for Failing SNAr Reactions

G start Low or No S(N)Ar Product q1 Is the solvent polar aprotic (DMF, DMSO, NMP)? start->q1 sol1_yes Yes q1->sol1_yes sol1_no No q1->sol1_no q2 Is the base strong enough for the nucleophile? sol1_yes->q2 ans1 ACTION: Switch to a polar aprotic solvent. sol1_no->ans1 ans1->q2 After change sol2_yes Yes q2->sol2_yes sol2_no No q2->sol2_no q3 Is the reaction temperature adequate (e.g., >80 °C)? sol2_yes->q3 ans2 ACTION: For thiols, use K2CO3/Cs2CO3. For amines, consider NaH or KOtBu. sol2_no->ans2 ans2->q3 After change sol3_yes Yes q3->sol3_yes sol3_no No q3->sol3_no end_node Consider alternative strategies: - Palladium-catalyzed coupling - Use a more reactive nucleophile sol3_yes->end_node ans3 ACTION: Increase temperature incrementally (e.g., to 100-120 °C). sol3_no->ans3 ans3->end_node If still no reaction

Caption: Troubleshooting Decision Tree for SNAr Reactions.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

For C-C (Suzuki) or C-N (Buchwald-Hartwig) bond formation, palladium catalysis is the method of choice. Optimization here focuses on the catalyst, ligand, base, and solvent system.

Question: How do I choose the optimal conditions for a Suzuki-Miyaura coupling reaction with a boronic acid?

Answer: Suzuki coupling is a robust method for forming C-C bonds.[8] The choice of conditions depends heavily on the reactivity of the boronic acid partner.

  • Catalyst System: A combination of a palladium source and a phosphine ligand is standard.

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.

    • Ligand: For heteroaryl chlorides, electron-rich, bulky phosphine ligands are essential. SPhos, XPhos, or RuPhos are excellent starting points. They promote the oxidative addition step, which is often rate-limiting for aryl chlorides.

  • Base: An aqueous solution of an inorganic base is typically used. K₂CO₃ or K₃PO₄ are the most common choices. The base activates the boronic acid, facilitating the crucial transmetalation step.[9]

  • Solvent: A mixture of an organic solvent and water is standard. Common systems include 1,4-dioxane/water , toluene/water , or THF/water , often in a ratio between 4:1 and 10:1.[10]

  • Temperature: These reactions are almost always run at elevated temperatures, typically between 80 °C and 110 °C .

Question: My Buchwald-Hartwig amination is giving me low yield and significant side products, like hydrodehalogenation (replacement of -Cl with -H). What's going wrong?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and usually points to an issue with the catalytic cycle.[11]

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating reductive elimination over side reactions. For coupling with primary or secondary amines, bulky biarylphosphine ligands like Xantphos or Josiphos are often effective. Using bidentate (two-point binding) ligands can help prevent the beta-hydride elimination that often leads to hydrodehalogenation.[11]

  • Base Strength: The choice of base is a delicate balance. A base that is too strong can promote side reactions. While NaOtBu is very common and effective for promoting fast reactions, it can be too harsh for sensitive substrates.[7] Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄ . These are often better tolerated and can provide cleaner reactions, albeit sometimes requiring longer reaction times or higher temperatures.[7]

  • Solvent: Anhydrous, non-protic solvents are required. Toluene, 1,4-dioxane, or t-BuOH are standard choices.[7] Ensure your solvent is thoroughly deoxygenated before use, as oxygen can deactivate the Pd(0) catalyst.

Experimental Workflow: General Cross-Coupling Setup

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction a 1. Add Substrate, Base, and Coupling Partner to Flask b 2. Seal with Septum a->b c 3. Purge with Inert Gas (Ar/N2) b->c d 4. Add Anhydrous, Degassed Solvent via Syringe c->d e 5. Add Ligand and Palladium Pre-catalyst d->e f 6. Purge Headspace with Inert Gas Again e->f g 7. Heat to Target Temperature f->g h 8. Monitor Progress by TLC / LC-MS g->h

Caption: Standard Workflow for Setting Up a Cross-Coupling Reaction.

Category 3: Reactions of the C2-Methanol Group

Question: I need to convert the primary alcohol to a tosylate (ROTs) to make it a good leaving group. What are the best conditions to avoid side reactions?

Answer: Tosylation of the alcohol is a straightforward and essential transformation. The key is to control the stoichiometry and temperature to prevent unwanted side reactions with the pyridine nitrogen.

  • Reagents: Use p-toluenesulfonyl chloride (TsCl) as the tosylating agent.

  • Solvent & Base: Pyridine is the ideal choice as it serves as both the solvent and the base to neutralize the HCl byproduct.[5] It can also act as a nucleophilic catalyst.[12] Alternatively, you can use an inert solvent like dichloromethane (DCM) with a non-nucleophilic base like triethylamine (TEA) or DIPEA .

  • Temperature: This reaction should be run at low temperatures to prevent N-tosylation of the pyridine ring. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Stoichiometry: Use a slight excess of TsCl (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the alcohol.

Question: What are mild conditions for oxidizing the methanol group to the corresponding aldehyde?

Answer: Over-oxidation to the carboxylic acid is a common problem. Using mild, selective oxidizing agents is critical.

  • Mild Oxidation: Reagents like manganese dioxide (MnO₂) are excellent for oxidizing benzylic-type alcohols to aldehydes and are generally very selective, leaving the rest of the molecule untouched. The reaction is typically run in a non-polar solvent like DCM or chloroform at room temperature.

  • Alternative Mild Conditions: Another reported method for the oxidation of pyridine-methanols involves using silver(I) oxide (Ag₂O) in a solvent like dioxane at room temperature.[4] This method has been shown to be mild and tolerate many functional groups.[4]

Data Summary and Recommended Starting Conditions

Reaction TypeRecommended SolventsTypical TemperatureCommon BasesCatalyst/Reagent Examples
SNAr (Amine/Thiol) DMF, DMSO, NMP80 - 120 °CK₂CO₃, Cs₂CO₃, NaHN/A
Suzuki Coupling Dioxane/H₂O, Toluene/H₂O80 - 110 °CK₂CO₃, K₃PO₄ (aq.)Pd(OAc)₂ / SPhos
Buchwald-Hartwig Amination Toluene, Dioxane, t-BuOH80 - 110 °CNaOtBu, Cs₂CO₃Pd₂(dba)₃ / Xantphos
Tosylation (-OH -> OTs) Pyridine or DCM0 °C to RTPyridine or TEAp-Toluenesulfonyl Chloride (TsCl)
Mild Oxidation (-OH -> CHO) DCM, ChloroformRoom TemperatureN/AManganese Dioxide (MnO₂)

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Seal the vial with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst mixture by adding the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction vial containing the substrates.

  • Add the catalyst mixture to the reaction vial.

  • Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][13]

Protocol 2: General Procedure for Tosylation of the Methanol Group
  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.[5]

References

  • Oxidation of pyridine methanols to esters (2a-2i) | Download Table. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. [Link]

  • 2-Pyridineethanol - Solubility of Things. Solubility of Things. [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo. [Link]

  • [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. Arzneimittelforschung. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimal reaction conditions for pyridine synthesis in riser reactor. ResearchGate. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Tosylation of Alcohols with Pyridine. Reddit. [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • (6-chloro-4-methoxypyridin-3-yl)methanol. PubChem. [Link]

  • (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL [P44871]. ChemUniverse. [Link]

  • (6-Chloro-5-methoxypyridin-2-yl)methanol | 1227602-31-4. J&K Scientific. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. [Link]

  • (2-Chloropyridin-4-yl)methanol. PubChem. [Link]

Sources

Troubleshooting impure NMR spectra of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers working with (6-Chloro-4-methoxypyridin-2-yl)methanol. This guide is designed to provide expert-level troubleshooting for common issues encountered during the analysis of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy. As chemists and drug development professionals, we understand that an impure spectrum can be a significant roadblock. This center offers a structured, causality-driven approach to identifying and resolving these impurities, ensuring the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the NMR analysis of this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Pyridine Protons (H-3, H-5): Two singlets (or narrow doublets, depending on long-range coupling) expected in the aromatic region, likely between δ 6.5 and 7.5 ppm.

  • Methylene Protons (-CH₂OH): A singlet at approximately δ 4.7-4.9 ppm. The hydroxyl proton may exchange, leading to a broad signal or no signal at all.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak will disappear.[1]

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Pyridine Carbons: Expect signals in the range of δ 110-165 ppm. The carbon bearing the chlorine (C-6) and the carbon bearing the methoxy group (C-4) will be significantly downfield.

  • Methylene Carbon (-CH₂OH): Approximately δ 60-65 ppm.

  • Methoxy Carbon (-OCH₃): Around δ 55-60 ppm.

Q2: My NMR spectrum shows a broad singlet around δ 1.56 ppm and another at δ 7.26 ppm. What are these?

These are very common impurities. The signal at δ 1.56 ppm is characteristic of water, while the peak at δ 7.26 ppm is the residual signal from the deuterated chloroform (CDCl₃) solvent itself.[2] The chemical shift of water can vary depending on the solvent and temperature.[3]

Q3: I see unexpected signals in the aliphatic region (δ 1-3 ppm). What could they be?

These are often residual solvents from your synthesis or purification steps. Common culprits include:

  • Ethyl Acetate: Typically shows a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.

  • Hexanes/Heptane: A series of multiplets between δ 0.8 and 1.4 ppm.

  • Acetone: A sharp singlet around δ 2.17 ppm.[1]

Refer to the table in the "Common Impurities" section for a more comprehensive list.

Q4: The aromatic signals for my pyridine protons are shifted significantly from what I expected, and they look broad. What's happening?

This is a classic sign of protonation of the pyridine nitrogen. The chemical shifts of pyridine ring protons are highly sensitive to pH.[4] If your sample contains acidic impurities (e.g., trifluoroacetic acid from chromatography, or HCl), the nitrogen atom can become protonated, leading to a downfield shift and potential broadening of the aromatic signals.[5]

In-Depth Troubleshooting Guides

Problem 1: Presence of Unidentified Aromatic Peaks

Symptoms: You observe sharp signals in the aromatic region (δ 7-9 ppm) that do not correspond to your product. The integration of these peaks is often low relative to your product signals.

Causality: These impurities are likely unreacted starting materials or byproducts from the synthesis of the pyridine ring. The synthesis of substituted pyridines can involve various precursors, and incomplete reactions are a common source of impurities.[6][7]

Troubleshooting Workflow:

G start Impure Aromatic Region check_sm Identify Synthetic Route start->check_sm compare_sm Compare Impurity Shifts to Starting Material Spectra check_sm->compare_sm match Impurity Matches Starting Material? compare_sm->match repurify Repurify Sample (e.g., Column Chromatography, Recrystallization) match->repurify Yes no_match Consider Byproducts match->no_match No end Pure Spectrum/Identified Impurity repurify->end check_side_reactions Research Common Side Reactions for Pyridine Synthesis no_match->check_side_reactions identify_byproduct Attempt to Identify Byproduct Structure (e.g., 2D NMR, MS) check_side_reactions->identify_byproduct identify_byproduct->end

Caption: Workflow for diagnosing unknown aromatic impurities.

Detailed Protocol: Repurification by Flash Column Chromatography

  • Solvent System Selection: Start by performing thin-layer chromatography (TLC) to find a solvent system that provides good separation between your product and the impurity. A common mobile phase for pyridines is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of your crude sample.

  • Loading: Dissolve your sample in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Dry the purified sample under high vacuum to remove any residual solvent.

Problem 2: Broadened NMR Signals

Symptoms: Both aromatic and aliphatic signals in your spectrum are broader than expected, leading to a loss of resolution and difficulty in interpreting coupling patterns.

Causality: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field is not homogeneous across the sample.[1]

  • Sample Heterogeneity: The compound is not fully dissolved or has precipitated in the NMR tube.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.

  • Chemical Exchange: Protons are exchanging between different chemical environments on a timescale similar to the NMR measurement. This is common for hydroxyl protons and can occur with the pyridine ring protons if there is an acid/base equilibrium.

Troubleshooting Workflow:

G start Broad NMR Signals check_shim Re-shim the Spectrometer start->check_shim check_solubility Visually Inspect Sample for Precipitation check_shim->check_solubility filter_sample Filter Sample Through Cotton Plug check_solubility->filter_sample Precipitate Observed check_paramagnetic Consider Paramagnetic Impurities check_solubility->check_paramagnetic No Precipitate end Sharp, Resolved Spectrum filter_sample->end pass_through_silica Pass Sample Through a Small Plug of Silica Gel check_paramagnetic->pass_through_silica check_exchange Consider Chemical Exchange (e.g., Acid/Base Equilibrium) check_paramagnetic->check_exchange Broadening Persists pass_through_silica->end add_d2o Add a Drop of D₂O (for -OH exchange) check_exchange->add_d2o neutralize Neutralize Sample (e.g., with basic alumina) check_exchange->neutralize add_d2o->end neutralize->end

Caption: Diagnostic workflow for broadened NMR signals.

Detailed Protocol: Neutralization of Acidic Impurities

  • Dissolve the NMR sample in approximately 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a small amount (a spatula tip) of basic alumina or potassium carbonate.

  • Stir the suspension for 5-10 minutes.

  • Filter the mixture through a small plug of cotton or glass wool into a clean flask to remove the solid base.

  • Remove the solvent under reduced pressure.

  • Re-dissolve the sample in fresh deuterated solvent for NMR analysis.

This procedure will remove trace acidic impurities that can cause protonation-deprotonation exchange and lead to peak broadening.

Data Summary Table: Common Impurities

Impurity¹H Chemical Shift (CDCl₃)MultiplicityNotes
Water~1.56 ppmBroad SingletChemical shift is variable.
Acetone2.17 ppmSingletCommon cleaning solvent.
Dichloromethane5.30 ppmSingletOften used in workup and chromatography.
Ethyl Acetate1.25 ppm, 2.04 ppm, 4.12 ppmTriplet, Singlet, QuartetCommon reaction and chromatography solvent.
Methanol3.49 ppmSingletPossible reagent in synthesis.
Pyridine7.33 ppm, 7.70 ppm, 8.61 ppmMultipletsPotential starting material or byproduct.
Unreacted Starting Aldehyde9-10 ppmSingletIf synthesis involves aldehyde condensation.

Note: Chemical shifts are approximate and can vary slightly based on sample conditions.[3][8]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Stark, V. (2017). Solvents in NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • De Dios, A. C. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Friščić, T., & Halasz, I. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4485-4493.
  • Webb, G. A. (Ed.). (2006). Modern Magnetic Resonance. Springer.
  • PubChem. (6-chloro-4-methoxypyridin-3-yl)methanol. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2003). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(5), 346-360.
  • National Center for Biotechnology Information. Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. International Agency for Research on Cancer. Retrieved from [Link]

  • Andersson, H., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(23), 5526–5529.
  • Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Retrieved from [Link]

Sources

Safe handling and storage procedures for (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (6-Chloro-4-methoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on safe handling, storage, and troubleshooting for common experimental issues involving this compound. Our guidance is grounded in established safety protocols for related chemical structures to ensure a secure and effective laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10] It is crucial to store it away from heat, sparks, open flames, and other ignition sources.[1][7][8] Storage in a flame-proof area is recommended.[8][11] The compound should also be kept separate from incompatible materials such as strong oxidizing agents and acids.[5][12]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When working with this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.[9][12] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[2][9]

  • Lab Coat: A fully buttoned lab coat should be worn to prevent skin contact.[12][13]

  • Respiratory Protection: If working outside of a certified chemical fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator may be necessary.[5]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8][9] Do not pour it down the drain.[9] Collect the waste in a designated, properly labeled, and sealed container for hazardous materials.

Troubleshooting Guide

This section addresses potential issues that may arise during experiments with this compound.

Issue 1: The compound appears discolored or has degraded.

  • Potential Cause: Improper storage, such as exposure to light, air, or moisture, can lead to degradation. Pyridine-containing compounds can be sensitive to atmospheric conditions.[2]

  • Troubleshooting Steps:

    • Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Store in a cool, dark, and dry place.

    • If degradation is suspected, it is advisable to re-purify the compound if possible or use a fresh batch for sensitive reactions.

Issue 2: Poor solubility in a reaction solvent.

  • Potential Cause: The solubility of this compound is dependent on the solvent system. Based on its structure, it is expected to have moderate solubility in organic solvents and limited solubility in water.[14]

  • Troubleshooting Steps:

    • Consult literature for similar compounds to find appropriate solvent systems.

    • Consider using a co-solvent system to enhance solubility.

    • Gentle warming and sonication may aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

Issue 3: Inconsistent reaction outcomes or low yields.

  • Potential Cause: Several factors can contribute to this, including the purity of the starting material, reaction conditions, and the presence of atmospheric moisture. The hydroxyl group can be sensitive to certain reagents.

  • Troubleshooting Steps:

    • Ensure the starting material is pure and dry.

    • Run reactions under an inert atmosphere, especially if using moisture-sensitive reagents.

    • Carefully control reaction parameters such as temperature and addition rates.

    • Consider performing a small-scale test reaction to optimize conditions before scaling up.

Safe Handling and Storage Summary

ParameterRecommendationRationale
Storage Temperature Cool, dry place. Recommended storage temperature: 15–25 °C.[10]To prevent degradation and ensure stability.
Atmosphere Store in a tightly closed container, preferably under an inert atmosphere.To protect from moisture and atmospheric contaminants that can affect purity and reactivity.[2]
Light Protect from direct sunlight.To prevent light-induced degradation.
Incompatible Materials Strong oxidizing agents, strong acids.[5][12]To avoid potentially hazardous reactions.
Handling Area Use in a well-ventilated area or a certified chemical fume hood.[1][2][13]To minimize inhalation exposure to potentially harmful vapors.

Emergency Procedures Workflow

EmergencyProcedures Emergency Response for this compound Exposure cluster_skin_contact Skin Contact cluster_eye_contact Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion SkinContact Immediately flush skin with plenty of water for at least 15 minutes. RemoveClothing Remove contaminated clothing and shoes. SkinContact->RemoveClothing SeekMedical_Skin Seek medical attention if irritation persists. RemoveClothing->SeekMedical_Skin EyeContact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. RemoveLenses Remove contact lenses, if present and easy to do. EyeContact->RemoveLenses SeekMedical_Eye Seek immediate medical attention. RemoveLenses->SeekMedical_Eye Inhalation Move person to fresh air. BreathingDifficulty If breathing is difficult, give oxygen. Inhalation->BreathingDifficulty SeekMedical_Inhalation Seek immediate medical attention. BreathingDifficulty->SeekMedical_Inhalation Ingestion Do NOT induce vomiting. RinseMouth Rinse mouth with water. Ingestion->RinseMouth SeekMedical_Ingestion Seek immediate medical attention. RinseMouth->SeekMedical_Ingestion

Caption: Emergency first aid procedures for exposure to this compound.

Spill Response Protocol

SpillResponse Spill Response Protocol Start Spill Occurs Evacuate Evacuate non-essential personnel and ensure adequate ventilation. Start->Evacuate Ignition Remove all sources of ignition. Evacuate->Ignition PPE Wear appropriate PPE (gloves, goggles, respirator if necessary). Ignition->PPE Contain Contain the spill using absorbent materials like sand or vermiculite. PPE->Contain Collect Collect absorbed material into a sealed, labeled container for hazardous waste. Contain->Collect Clean Clean the spill area with soap and water. Collect->Clean Dispose Dispose of waste according to regulations. Clean->Dispose

Caption: Step-by-step protocol for responding to a spill of this compound.

References

  • PYRIDINE FOR SYNTHESIS. Loba Chemie.

  • Material Safety Data Sheet. (2005-10-10).

  • PYRIDINE.

  • Pyridine. Apollo Scientific.

  • Methanol - Standard Operating Procedure. (2012-12-14).

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.

  • Pyridine Safety Operating Procedure.

  • Safety Data Sheet: Methanol. Carl ROTH.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet. CymitQuimica. (2024-12-19).

  • Methanol - SAFETY DATA SHEET. (2024-09-08).

  • Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific.

  • Methanol - SAFETY DATA SHEET. (2009-04-27).

  • Safety Data Sheet: Pyridine. Carl ROTH.

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Technical Support Center: Stability of (6-Chloro-4-methoxypyridin-2-yl)methanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (6-Chloro-4-methoxypyridin-2-yl)methanol and related methoxy-substituted pyridines in acidic environments. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of the methoxy group during their synthetic campaigns. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your molecule.

Introduction: The Challenge of Methoxypyridine Stability

This compound is a valuable building block in medicinal chemistry and materials science. However, the 4-methoxy group, while often crucial for the desired biological activity or material properties, can be labile under acidic conditions, leading to undesired demethylation. This guide will equip you with the knowledge and practical strategies to prevent this side reaction and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group on my pyridine susceptible to cleavage in acid?

A1: The cleavage of ethers, including aryl methyl ethers like your 4-methoxypyridine derivative, in the presence of strong acid is a well-documented reaction.[1][2][3] The mechanism involves two key steps:

  • Protonation of the Ether Oxygen: The lone pair of electrons on the ether oxygen atom can be protonated by a strong acid. This converts the methoxy group into a much better leaving group (methanol).[1][2][3]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (often the conjugate base of the acid, such as a halide ion) then attacks the methyl group in an SN2 reaction, displacing the protonated pyridine as a leaving group.[1][2] Alternatively, under certain conditions, an SN1-type mechanism can occur.[2][3]

The electron-deficient nature of the pyridine ring can influence this process. While the pyridine nitrogen is basic and will be protonated in acidic solution, the equilibrium between the protonated pyridine and the protonated ether will still exist.[4][5][6]

Q2: I'm observing demethylation of this compound. What are the most likely culprits in my reaction setup?

A2: The primary culprits for demethylation are typically:

  • Strong Protic Acids: Reagents like HBr, HI, and to a lesser extent, concentrated HCl, are known to cleave ethers effectively.[1][2][3]

  • Lewis Acids: Strong Lewis acids such as BBr3 are potent reagents for ether cleavage.[7]

  • High Temperatures: Increased temperature will accelerate the rate of the demethylation reaction.

  • Prolonged Reaction Times: The longer your substrate is exposed to acidic conditions, the greater the likelihood of demethylation.

Q3: Are there general principles I can apply to minimize demethylation?

A3: Yes, several key principles can guide your experimental design:

  • Choice of Acid: Opt for milder acids with non-nucleophilic conjugate bases whenever possible.

  • Temperature Control: Run your reactions at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.

  • Reaction Time: Monitor your reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to the acidic medium.

  • Solvent Effects: Consider using non-aqueous or aprotic solvents, which can influence the acidity of your catalyst and the solvation of intermediates.[8]

Troubleshooting Guide: Strategies to Prevent Demethylation

This section provides a more detailed, step-by-step approach to troubleshooting and preventing the demethylation of this compound.

Strategy 1: Modifying Your Acidic Conditions

The most direct approach is to alter the acidic environment to be less harsh.

1.1. Employ Milder Brønsted Acids:

Instead of strong mineral acids, consider using weaker organic acids or solid-supported acids.

Acid TypeExamplesRationale
Organic Acids p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), Acetic acid (AcOH)These are generally less harsh than mineral acids and can be sufficient for many acid-catalyzed reactions.
Solid-Supported Acids Amberlyst 15, NafionThese can be easily filtered off, simplifying workup and potentially reducing contact time with the acidic medium.[9]
Pyridinium Salts Pyridinium p-toluenesulfonate (PPTS)PPTS is a mild acid catalyst often used for the protection and deprotection of acid-sensitive groups.

Experimental Protocol: General Procedure for a Trial Reaction with a Milder Acid

  • To a solution of this compound in a suitable solvent (e.g., CH2Cl2, THF, or MeCN), add a catalytic amount (0.1-0.2 equivalents) of the mild acid (e.g., p-TsOH).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If no reaction occurs, gradually increase the temperature in 5-10 °C increments, monitoring for both product formation and the appearance of the demethylated byproduct.

  • Once the desired reaction is complete, quench the reaction with a mild base (e.g., saturated NaHCO3 solution) and proceed with your standard workup.

1.2. Utilize Aprotic Pyridinium Ions as Catalysts:

Interestingly, simple pyridinium salts can act as efficient Brønsted acid catalysts in protic media, offering a mild alternative.[10]

Experimental Protocol: Acetalization using a Pyridinium Salt Catalyst (Example)

  • Dissolve your aldehyde or ketone and this compound in a suitable solvent.

  • Add a catalytic amount (0.1-1 mol%) of a simple pyridinium salt (e.g., pyridinium chloride).[10]

  • Stir the reaction at ambient temperature, monitoring for product formation.

  • The catalyst can often be recovered by precipitation and reused.[10]

Strategy 2: Kinetic vs. Thermodynamic Control

In some cases, demethylation may be the thermodynamically more stable outcome, while your desired reaction may be kinetically favored. By carefully controlling your reaction conditions, you can favor the kinetic product.

Key Principles for Favoring the Kinetic Product:

  • Low Temperatures: Running the reaction at the lowest possible temperature will favor the pathway with the lower activation energy.

  • Short Reaction Times: Quenching the reaction as soon as the desired product is formed can prevent equilibration to the more stable, demethylated product.

  • Choice of Reagents: Some reagents may inherently favor the kinetic pathway.

Workflow for Establishing Kinetic Control:

G cluster_0 Reaction Optimization for Kinetic Control A Start with Low Temperature (e.g., 0 °C or -20 °C) B Monitor Reaction Closely (TLC, LC-MS) A->B C Desired Product Formed? B->C Yes F Reaction Too Slow? B->F No D Demethylation Observed? C->D Yes E Quench Reaction Immediately C->E No H Consider Alternative Mild Acid D->H I Process Optimized E->I G Slightly Increase Temperature (e.g., in 5 °C increments) F->G G->B

Caption: Workflow for optimizing reaction conditions to favor the kinetic product and prevent demethylation.

Strategy 3: Leveraging Steric Hindrance

The substituents on the pyridine ring can influence the accessibility of the methoxy group.

  • Bulky Reagents: In some cases, using a bulkier acid or catalyst might sterically hinder its approach to the ether oxygen, thus slowing down the demethylation process.

  • Solvent Choice: The solvent can also play a role in the effective steric environment around the molecule.

A case study on the synthesis of Magellanine-type alkaloids demonstrated that a 2-methoxypyridine derivative successfully underwent a Robinson annulation, which involved an acid-catalyzed dehydration step (HCl in MeOH), without demethylation.[4] This suggests that under carefully controlled conditions, even with a strong acid present, the methoxy group can remain intact.

Strategy 4: Non-Aqueous and Catalyst-Free Alternatives

When possible, avoiding acidic conditions altogether is the most robust strategy.

  • Non-Aqueous Systems: Performing reactions in aprotic, non-aqueous solvents can significantly alter the reactivity of acidic species.[8]

  • Catalyst-Free Reactions: For some transformations, it may be possible to find catalyst-free conditions, for example, by using highly reactive reagents or by performing reactions at elevated temperatures for a short duration.[11]

  • Alternative Synthetic Routes: If demethylation is unavoidable under the required acidic conditions, it may be necessary to reconsider the synthetic strategy. For instance, could the methoxy group be introduced at a later stage in the synthesis?

Visualization of Key Concepts

G cluster_0 Demethylation Prevention Strategies A Problem: Demethylation of 4-Methoxypyridine B Modify Acidic Conditions A->B C Control Reaction Parameters A->C D Leverage Steric Effects A->D E Alternative Chemistries A->E B1 Use Milder Acids (p-TsOH, CSA) B->B1 B2 Use Solid-Supported Acids (Amberlyst) B->B2 C1 Lower Reaction Temperature C->C1 C2 Minimize Reaction Time C->C2 D1 Utilize Bulky Reagents D->D1 E1 Non-Aqueous Solvents E->E1 E2 Catalyst-Free Conditions E->E2

Caption: Overview of troubleshooting strategies for preventing demethylation.

Concluding Remarks

Preventing the demethylation of this compound under acidic conditions requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanism of ether cleavage and by judiciously selecting your reagents, solvents, and reaction parameters, you can significantly minimize or eliminate this unwanted side reaction. We encourage you to start with the mildest possible conditions and incrementally increase the reactivity until your desired transformation is achieved, all while closely monitoring the integrity of the methoxy group.

References

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Validation & Comparative

A Technical Guide to Alternative Reagents for (6-Chloro-4-methoxypyridin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of molecular architectures for pharmaceuticals and functional materials, pyridyl scaffolds are of paramount importance.[1] (6-Chloro-4-methoxypyridin-2-yl)methanol serves as a valuable building block, offering a functionalized pyridine ring amenable to a variety of cross-coupling and substitution reactions. However, reliance on a single reagent can present limitations in terms of reactivity, cost, availability, and the pursuit of more environmentally benign synthetic routes.

This guide provides a comprehensive comparison of alternative reagents to this compound. We will delve into the reactivity profiles of analogous compounds, supported by experimental data, and present detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the presence of a chloro substituent on the pyridine ring, which acts as a handle for various palladium-catalyzed cross-coupling reactions. The methoxy group provides electronic modulation of the ring, and the methanol moiety offers a site for further functionalization.

The reactivity of the C-Cl bond in 2-chloropyridines is generally lower than that of their bromo or iodo counterparts due to a stronger bond dissociation energy.[2] However, the nitrogen atom in the pyridine ring activates the C2 position towards oxidative addition, a crucial step in many catalytic cycles.[3] This activation makes cross-coupling reactions with 2-chloropyridines feasible, albeit sometimes requiring more forcing conditions or specialized catalyst systems.[3]

Alternative Reagents: A Comparative Analysis

The selection of an alternative reagent is guided by factors such as desired reactivity, functional group tolerance, cost, and green chemistry considerations. Here, we compare several classes of alternatives to this compound.

The Bromo-Analog: (6-Bromo-4-methoxypyridin-2-yl)methanol

A direct and often more reactive alternative is the corresponding bromo-substituted pyridine. The weaker C-Br bond generally leads to faster oxidative addition in palladium-catalyzed reactions, often allowing for milder reaction conditions and lower catalyst loadings.[2]

Comparative Reactivity in Suzuki-Miyaura Coupling:

Coupling PartnerHalopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O10075General Knowledge
Arylboronic acid2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10080-95[3]

Table 1. Illustrative comparison of reactivity between bromo- and chloropyridines in Suzuki-Miyaura coupling. Data is for analogous systems and serves as a general indicator of expected reactivity.

Non-Halogenated Pyridyl Alcohols: (4-Methoxypyridin-2-yl)methanol

For applications where the halogen is not required for a subsequent transformation, employing the non-halogenated parent compound, (4-methoxypyridin-2-yl)methanol, can be a greener and more atom-economical approach.[6][7] The synthesis of this class of compounds often involves the reduction of the corresponding carboxylic acid or ester.[8]

Synthetic Utility:

The primary advantage of using a non-halogenated pyridyl alcohol is the simplification of the synthetic route if the final target molecule does not require the halogen. The reactivity of the hydroxyl group allows for transformations such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Alternative Coupling Strategies for Chloropyridines

Instead of changing the reagent, an alternative approach is to modify the coupling strategy to enhance the reactivity of the C-Cl bond.

  • Negishi Coupling: This reaction utilizes organozinc reagents, which can be more reactive than organoboron compounds in some cases and can be effective for the coupling of 2-chloropyridines.[9][10][11]

  • Kumada Coupling: Employing Grignard reagents, the Kumada coupling is another powerful method for C-C bond formation and has been successfully applied to 2-chloropyridines, often with nickel or palladium catalysis.[12][13][14]

Greener Alternatives in Synthesis

The principles of green chemistry encourage the use of less hazardous solvents and reagents.

  • Solvent Selection: Traditional cross-coupling reactions often employ solvents like toluene, dioxane, or DMF. Greener alternatives such as ethanol/water mixtures or bio-derived solvents like dimethyl isosorbide (DMI) are being increasingly explored.[6][15][16][17]

  • Catalyst Systems: The development of highly active catalysts, including those based on palladium nanoparticles or employing specific phosphine ligands, can enable reactions under milder conditions and with lower catalyst loadings, reducing the environmental impact.[16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative:

This protocol is a generalized procedure and may require optimization for specific substrates.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl halide (1 eq), boronic acid (1.5 eq), base (2-3 eq) in a dry flask. B Add Pd catalyst (1-5 mol%) and ligand. A->B C Add degassed solvent. B->C D Heat to 80-120 °C under inert atmosphere. C->D E Cool, dilute with organic solvent, and wash with water. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-chloropyridine derivative, arylboronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

While this compound is a useful synthetic intermediate, a range of viable alternatives exists, each with its own set of advantages. The corresponding bromo-analog offers enhanced reactivity in palladium-catalyzed cross-coupling reactions. Non-halogenated pyridyl methanols provide a more direct route for targets not requiring a halogen. Furthermore, exploring alternative coupling methodologies like Negishi and Kumada reactions, alongside the adoption of greener solvents and more efficient catalyst systems, can broaden the synthetic chemist's toolkit. The choice of the optimal reagent and strategy will ultimately depend on the specific synthetic goal, economic considerations, and a commitment to sustainable chemical practices.

References

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  • Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(7), 1061-1069.
  • Doucet, H., & Hierso, J.-C. (2007). Greener Approaches to Cross-Coupling. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 435-476). John Wiley & Sons, Ltd.
  • Yin, J., & Rainka, M. P. (2005). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 70(18), 7147–7150.
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  • Wang, D., et al. (2013). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2013(1), 273-317.
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The Alchemist's Aza-Arenes: A Comparative Analysis of Substituted Pyridine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure and function of a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged" scaffold in the design of novel therapeutics.[3][4] However, the strategic selection of substituted pyridine building blocks is a critical decision point in any drug discovery campaign, profoundly influencing synthetic accessibility, physicochemical properties, and ultimately, biological activity. This guide provides a comparative analysis of substituted pyridine building blocks, offering a framework for rational selection and application. We will explore the interplay between substituent effects, positional isomerism, and reactivity in key synthetic transformations, supported by experimental data and detailed protocols to empower researchers in their quest for new medicines.

The Pyridine Core: A Universe of Possibilities

The lone pair of electrons on the nitrogen atom in the pyridine ring creates a unique electronic landscape. It renders the ring electron-deficient compared to benzene, influencing its reactivity and physicochemical properties.[5][6] This electron deficiency, coupled with the position of the nitrogen, dictates the regioselectivity of both electrophilic and nucleophilic substitution reactions.[6][7]

Electronic Landscape and Reactivity

The nitrogen atom's inductive effect leads to a significant polarization of the pyridine ring, with the C2 and C4 positions being the most electron-deficient and thus susceptible to nucleophilic attack.[7] Conversely, electrophilic substitution is generally disfavored and, when it occurs, typically directs to the C3 position.[6][7] This inherent reactivity profile is the first layer of consideration when selecting a pyridine building block.

A Tale of Three Positions: Comparative Analysis of 2-, 3-, and 4-Substituted Pyridines

The position of a substituent on the pyridine ring dramatically alters the molecule's steric and electronic properties, which in turn affects its reactivity in common synthetic transformations and its interaction with biological targets.

The "Challenging" 2-Position: Steric Hindrance and Catalyst Inhibition

2-Substituted pyridines often present unique challenges in cross-coupling reactions. The proximity of the substituent to the nitrogen atom can lead to steric hindrance and chelation with the metal catalyst, particularly in Suzuki-Miyaura couplings.[8][9] This can result in lower reaction yields and the need for specialized ligands and conditions.[8][10] Despite these challenges, 2-substituted pyridines are prevalent in pharmaceuticals, and overcoming these synthetic hurdles is a key area of research.[8]

The "Versatile" 3-Position: A Sweet Spot for Drug Design

3-Substituted pyridines have garnered significant attention in drug discovery due to their broad range of biological activities.[3] Synthetically, the 3-position is less sterically encumbered than the 2-position and less electronically deactivated than the 4-position, often leading to more predictable reactivity in cross-coupling reactions.

The "Electronically Activated" 4-Position

The 4-position is highly electron-deficient, making it a prime target for nucleophilic aromatic substitution (SNAr) reactions. This provides a distinct synthetic advantage for introducing a variety of functional groups at this position.

The Influence of the Substituent: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituent further modulates the reactivity of the pyridine ring.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): Increase the electron density of the ring, making it more susceptible to electrophilic attack and generally decreasing its reactivity in nucleophilic substitutions.

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -Br, -CN, -NO₂): Decrease the electron density of the ring, facilitating nucleophilic substitution and C-H functionalization.[11] Halogenated pyridines, in particular, are workhorse building blocks for cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling: Chloro- vs. Bromopyridines

A common decision point in synthesis is the choice between a chloropyridine and a bromopyridine for cross-coupling reactions. While bromopyridines are generally more reactive due to the weaker C-Br bond, recent advances in catalyst systems have made the more cost-effective chloropyridines viable alternatives.[12]

FeatureChloropyridinesBromopyridines
Reactivity Lower, requires more active catalystsHigher, generally more reliable
Cost Generally lowerGenerally higher
Catalyst System Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)More tolerant to a wider range of standard catalysts (e.g., PPh₃)
Reaction Conditions May require higher temperatures and longer reaction timesOften proceed under milder conditions

Table 1. A high-level comparison of chloropyridines and bromopyridines in Suzuki-Miyaura coupling.

Experimental Protocols for Comparative Analysis

To provide a practical framework for comparison, we present standardized protocols for two of the most common and critical transformations in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Comparative Suzuki-Miyaura Coupling of Halopyridines

Objective: To compare the reaction efficiency of a 2-chloropyridine, 2-bromopyridine, 3-bromopyridine, and 4-chloropyridine in a Suzuki-Miyaura coupling with a common boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) to a dry reaction vessel. B 2. Add palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%). A->B C 3. Add degassed solvent (e.g., 1,4-dioxane, 5 mL). B->C D 4. Heat the mixture (e.g., 100 °C) under inert atmosphere. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. E->F G 7. Dry the organic layer, filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling experiment.

  • 2-Chloropyridine, 2-Bromopyridine, 3-Bromopyridine, 4-Chloropyridine (1.0 mmol each)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • To a dry Schlenk flask under an argon atmosphere, add the respective halopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the remaining degassed 1,4-dioxane (4 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylpyridine.

  • Determine the isolated yield for each reaction for a direct comparison.

Protocol 2: Comparative Buchwald-Hartwig Amination of Bromopyridines

Objective: To compare the reactivity of 2-bromopyridine and 3-bromopyridine in a Buchwald-Hartwig amination with a primary amine.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArylHalide Ar-X ArylHalide->OxAdd Amine R2NH LigandEx Ligand Exchange Amine->LigandEx Base Base Base->LigandEx Product Ar-NR2 OxAdd->LigandEx Pd(II) complex RedElim Reductive Elimination LigandEx->RedElim + R2NH, Base RedElim->Pd0 + Product RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • 2-Bromopyridine, 3-Bromopyridine (1.0 mmol each)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • Xantphos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • To a dry Schlenk flask under an argon atmosphere, add the respective bromopyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol).

  • Add the tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol).

  • Add the degassed toluene (5 mL) followed by aniline (1.2 mmol).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Compare the isolated yields of the N-arylpyridine products.

Physicochemical Properties and their Impact on Drug Development

Beyond synthetic accessibility, the substitution pattern of the pyridine ring significantly influences key physicochemical properties relevant to drug development, such as solubility, lipophilicity (logP), and metabolic stability.

A study on the permeability of mono-substituted pyridines across Caco-2 monolayers, a model for intestinal absorption, revealed a wide range of permeability values depending on the substituent.[13] For instance, ionized substituents like carboxylates and amines drastically reduced permeability, while nonpolar alkyl groups tended to increase it.[13] This highlights the importance of considering the impact of substituents on ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the drug design process.

SubstituentPermeability Rank Order
3-COO⁻Lowest
4-NH₂Low
3-CONH₂Low
3-ClModerate
3-OHModerate
3-CH₃High
3-FHigher
4-C₆H₅Highest

Table 2. A simplified ranking of the effect of different substituents on the permeability of pyridine, based on published data.[13]

Conclusion and Future Outlook

The selection of substituted pyridine building blocks is a multifaceted decision that requires a deep understanding of their synthesis, reactivity, and physicochemical properties. While 2-substituted pyridines can present synthetic challenges, advances in catalysis are continuously expanding the toolbox for their incorporation. 3- and 4-substituted pyridines offer distinct advantages in terms of reactivity and synthetic accessibility. The electronic nature of the substituent further fine-tunes these properties.

By carefully considering the comparative aspects outlined in this guide and utilizing standardized experimental protocols for evaluation, researchers can make more informed decisions in the design and synthesis of novel pyridine-containing drug candidates. The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly further expand the accessible chemical space of substituted pyridines, paving the way for the next generation of innovative therapeutics.

References

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

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  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]

  • Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. ResearchGate. [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ResearchGate. [Link]

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  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

  • Design and synthesis of fused pyridine building blocks for automated library generation. Wiley Online Library. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

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  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH. [Link]

  • Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Pyridine. Wikipedia. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth protocol for the spectroscopic validation of (6-Chloro-4-methoxypyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a complete public set of experimental spectra for this specific molecule, this document outlines the expected spectral characteristics based on analogous compounds and furnishes detailed methodologies for data acquisition and validation. This approach ensures a self-validating system for researchers synthesizing or utilizing this compound.

Structural Elucidation Strategy: A Multi-Technique Approach

The structural confirmation of this compound necessitates a multi-pronged analytical approach. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can create a detailed and robust characterization of the molecule. Each technique provides a unique piece of the structural puzzle, and their combined data serves to rigorously validate the compound's identity and purity.

cluster_validation Spectroscopic Validation Workflow synthesis Synthesis of This compound nmr ¹H & ¹³C NMR (Connectivity & Carbon Skeleton) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms ir Infrared Spectroscopy (Functional Groups) synthesis->ir validation Data Integration & Structural Confirmation nmr->validation ms->validation ir->validation cluster_integration Data Integration for Structural Confirmation nmr_data NMR Data: - Proton & Carbon environments - Connectivity confirmation Validated Structure of This compound nmr_data->confirmation ms_data MS Data: - Molecular Weight - Isotopic pattern - Fragmentation ms_data->confirmation ir_data IR Data: - Presence of -OH, -OCH₃, C-Cl - Aromatic ring ir_data->confirmation

A Senior Application Scientist's Guide to HPLC Purity Assessment of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like (6-Chloro-4-methoxypyridin-2-yl)methanol, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. Even trace impurities can have unforeseen pharmacological or toxicological effects, compromise the stability of the final product, or interfere with downstream synthetic steps.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized this compound. We will delve into the rationale behind method development, present a robust, validated protocol, and compare its performance against an alternative technique, Ultra-High-Performance Liquid Chromatography (UPLC), to provide researchers with a comprehensive framework for making informed analytical choices.

Understanding the Analyte and Potential Impurities

The synthesis of this compound typically involves the reduction of a corresponding aldehyde or carboxylic acid precursor. A common synthetic route is the reduction of 6-chloro-4-methoxypyridine-2-carbaldehyde. This process informs our analytical strategy, as potential impurities will likely include:

  • Unreacted Starting Material: 6-chloro-4-methoxypyridine-2-carbaldehyde.

  • Over-reduction Products: Where the aromatic ring might be affected.

  • By-products: Arising from side reactions.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

A successful analytical method must be able to resolve the main compound from these and other potential process-related impurities and degradation products.

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and wide applicability to a vast range of small molecules. For this compound, a C18 stationary phase provides an excellent balance of hydrophobicity and resolving power.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reliability.

1. Instrumentation and Materials:

  • HPLC System: A quaternary pump system with an autosampler and a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is preferred as it allows for peak purity analysis.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acidifier improves peak shape for the basic pyridine moiety.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample to the same concentration as the standard.

2. Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 5 µLA small volume minimizes potential for band broadening and column overload.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nmChosen based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Gradient Elution See table belowA gradient is necessary to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each injection.

Gradient Timetable:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

3. Data Analysis and Purity Calculation: The purity of the sample is determined by area percent normalization.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate, quantitative assessment, a reference standard for each impurity would be required.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Weigh & Dissolve Reference Standard (0.5 mg/mL) injection Inject Sample/Standard (5 µL) prep_standard->injection prep_sample Weigh & Dissolve Synthesized Sample (0.5 mg/mL) prep_sample->injection hplc_system Instrument Setup (Column, Mobile Phase, Gradient) separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (270 nm) separation->detection integration Peak Integration detection->integration calculation Area % Calculation integration->calculation report Generate Purity Report calculation->report

Caption: Workflow for HPLC purity determination of this compound.

Comparison Guide: HPLC vs. UPLC

While HPLC is a robust and reliable technique, Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution. UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns with smaller particle sizes (< 2 µm).

Head-to-Head Comparison
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Operating Pressure 2,000 - 6,000 psi10,000 - 15,000 psi
Resolution GoodExcellent (Sharper, narrower peaks)
Analysis Time 15 - 30 minutes1 - 5 minutes
Solvent Consumption HigherSignificantly Lower (up to 95% reduction)
Sensitivity GoodHigher (due to narrower peaks)
Instrument Cost LowerHigher
Method Robustness High (less prone to clogging)Moderate (requires highly filtered solvents/samples)
Experimental Data: A Simulated Comparison

Below is a simulated comparison of expected results for the purity analysis of a sample containing this compound and a closely eluting impurity.

ParameterHPLC ResultUPLC Result
Retention Time (Main Peak) 10.5 min2.1 min
Retention Time (Impurity) 10.8 min2.2 min
Resolution (between peaks) 1.4 (Partial co-elution)2.5 (Baseline separated)
Total Run Time 25 min5 min
Purity Calculation (Area %) 98.5% (Potentially inaccurate due to co-elution)99.2% (More accurate)
Logical Framework for Method Selection

The choice between HPLC and UPLC depends on the specific needs of the laboratory and the stage of drug development.

Method_Selection start Purity Assessment Required throughput High Throughput Needed? start->throughput resolution_need Complex Sample or Trace Impurities? throughput->resolution_need No use_uplc Select UPLC throughput->use_uplc Yes budget Budget Constraints? resolution_need->budget No resolution_need->use_uplc Yes use_hplc Select HPLC budget->use_hplc Yes budget->use_hplc No, but standard method sufficient

Caption: Decision tree for selecting between HPLC and UPLC for purity analysis.

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, the described RP-HPLC method is robust, reliable, and perfectly adequate. It provides sufficient resolution to separate the main component from common process-related impurities.

However, for high-throughput screening environments or when dealing with complex impurity profiles where trace components must be accurately quantified, transitioning to a UPLC method is highly recommended. The significant reduction in run time and lower solvent consumption lead to long-term cost savings and increased laboratory efficiency, while the superior resolution provides more accurate and trustworthy data.

Ultimately, the choice of technology should be guided by a thorough evaluation of the analytical needs, sample complexity, and available resources. Method validation should always be performed according to the principles outlined in ICH Q2(R1) to ensure the chosen method is fit for its intended purpose.

A Comparative Guide to the Structural Confirmation of (6-Chloro-4-methoxypyridin-2-yl)methanol and Its Isomeric Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural elucidation of substituted pyridine derivatives is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, data-driven comparison for confirming the structure of (6-Chloro-4-methoxypyridin-2-yl)methanol against its closely related isomer, (6-Chloro-5-methoxypyridin-2-yl)methanol. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—we will demonstrate a robust workflow for unambiguous structural assignment. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and detailed experimental protocols.

Introduction: The Significance of Positional Isomerism in Pyridine Scaffolds

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs and natural products. The specific arrangement of substituents on the pyridine ring—positional isomerism—can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicity profile. Therefore, the ability to definitively confirm the structure of a target molecule, such as this compound, and distinguish it from its isomers, is of paramount importance.

This guide will focus on a comparative analysis between two such isomers:

  • Target Compound: this compound

  • Alternative Isomer: (6-Chloro-5-methoxypyridin-2-yl)methanol

We will explore the synthetic rationale for accessing these compounds and detail the analytical methodologies required to differentiate them with high confidence.

Synthetic Strategy: A Generalized Approach

The synthesis of substituted pyridyl methanols often involves a multi-step sequence. A general and adaptable synthetic route is outlined below. The choice of starting materials and specific reagents will dictate the final substitution pattern.

Synthetic_Pathway cluster_0 Step 1: Pyridine Ring Formation/Functionalization cluster_1 Step 2: Introduction of the Methanol Moiety Start Substituted Pyridine Precursor Intermediate1 Introduction of Methoxy and Chloro Groups Start->Intermediate1 Multi-step synthesis Intermediate2 Formylation or Carboxylation at C2 Intermediate1->Intermediate2 Vilsmeier-Haack or Grignard Final_Product (Substituted-pyridin-2-yl)methanol Intermediate2->Final_Product Reduction (e.g., NaBH4)

Caption: Generalized synthetic pathway for substituted pyridyl methanols.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis and analysis of the target compound and its isomer.

Synthesis of this compound
  • Step 1: Preparation of 2,6-dichloro-4-methoxypyridine. To a solution of 2,6-dichloropyridine in methanol, add sodium methoxide at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 2: Lithiation and Formylation. Dissolve the product from Step 1 in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for 1 hour. Add N,N-dimethylformamide (DMF) and allow the mixture to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Step 3: Reduction to the Alcohol. Dissolve the resulting aldehyde in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel.

Synthesis of (6-Chloro-5-methoxypyridin-2-yl)methanol

The synthesis of this isomer follows a similar pathway, starting with a different commercially available or synthesized pyridine precursor, such as 2,6-dichloro-3-methoxypyridine, to achieve the desired substitution pattern.

Analytical Workflow for Structural Confirmation

A systematic approach is crucial for unambiguous structural determination.

Analytical_Workflow Sample Synthesized Compound FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR Structure Confirmed Structure FTIR->Structure MS->Structure NMR->Structure

Caption: Analytical workflow for structural confirmation of derivatives.

Comparative Data Analysis: Differentiating the Isomers

The following sections detail the expected outcomes from each analytical technique and highlight the key differences that enable the distinction between the two isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[1] Both isomers are expected to show characteristic peaks for the O-H stretch of the alcohol, the C-O stretch of the methoxy group, and various C-H and C=C/C=N vibrations of the substituted pyridine ring.[2][3]

Functional GroupExpected Wavenumber (cm⁻¹)This compound(6-Chloro-5-methoxypyridin-2-yl)methanol
O-H (alcohol)3200-3600 (broad)PresentPresent
C-H (aromatic)3000-3100PresentPresent
C-H (aliphatic)2850-3000PresentPresent
C=C, C=N (ring)1400-1600Multiple bandsMultiple bands
C-O (methoxy)1000-1300PresentPresent
C-Cl600-800PresentPresent

While FTIR can confirm the presence of the necessary functional groups, it is generally insufficient on its own to distinguish between positional isomers.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which will be identical for both isomers (C₇H₈ClNO₂: 173.02 g/mol ). However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5] The fragmentation patterns observed in tandem mass spectrometry (MS/MS) may show subtle differences due to the different substitution patterns, but these can be difficult to predict and interpret without authentic standards for comparison.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of these isomers. The chemical shifts and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.

4.3.1 ¹H NMR Spectroscopy

The key to differentiating the isomers lies in the signals from the aromatic protons on the pyridine ring.

  • This compound: This molecule has two aromatic protons. Due to the symmetry, we would expect to see two singlets (or very narrowly coupled doublets) in the aromatic region.

  • (6-Chloro-5-methoxypyridin-2-yl)methanol: This isomer also has two aromatic protons, but they are adjacent to each other. We would therefore expect to see two doublets, with a characteristic ortho-coupling constant (typically 7-9 Hz).

4.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences in the chemical shifts of the carbon atoms of the pyridine ring. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the ¹³C NMR chemical shifts for each isomer, providing a valuable tool for comparison with experimental data.[7][8]

4.3.3 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide further confirmation of the structure:

  • COSY (Correlation Spectroscopy): Will show a correlation between the two adjacent aromatic protons in (6-Chloro-5-methoxypyridin-2-yl)methanol, which will be absent in the 4-methoxy isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the position of the methoxy and methanol substituents relative to the ring protons. For example, in the 4-methoxy isomer, the methoxy protons will show a correlation to the C4 carbon.

Table of Predicted Spectroscopic Data:

ParameterThis compound(6-Chloro-5-methoxypyridin-2-yl)methanol
Molecular Formula C₇H₈ClNO₂C₇H₈ClNO₂
Exact Mass 173.0243173.0243
¹H NMR (Aromatic) ~δ 6.8 (s, 1H), ~δ 7.2 (s, 1H)~δ 7.5 (d, J=8 Hz, 1H), ~δ 7.8 (d, J=8 Hz, 1H)
¹H NMR (CH₂OH) ~δ 4.6 (s, 2H)~δ 4.6 (s, 2H)
¹H NMR (OCH₃) ~δ 3.9 (s, 3H)~δ 3.9 (s, 3H)
¹³C NMR (Aromatic) Distinct shifts for 6 carbonsDistinct shifts for 6 carbons

Note: Predicted chemical shifts (δ) are in ppm and are approximate. Actual values may vary depending on the solvent and other experimental conditions.

Conclusion: An Integrated Approach to Structural Certainty

The unambiguous structural confirmation of this compound and its derivatives requires a multi-faceted analytical approach. While FTIR and MS provide essential preliminary data on functional groups and molecular weight, NMR spectroscopy, particularly a combination of 1D and 2D techniques, stands as the definitive method for distinguishing between positional isomers. The distinct patterns of proton couplings and the unique chemical shifts of both protons and carbons provide an irrefutable fingerprint for each molecule. By following the integrated workflow presented in this guide, researchers can confidently assign the correct structure to their synthesized compounds, a critical step in the advancement of their research and development endeavors. The use of X-ray crystallography, where suitable crystals can be obtained, can provide the ultimate confirmation of the molecular structure in the solid state.[9][10]

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological activity screening of novel chemical entities derived from the scaffold (6-Chloro-4-methoxypyridin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of discovering new therapeutic agents. By presenting a detailed, hypothetical screening cascade, this document illustrates the critical decision-making processes, experimental designs, and data interpretation required to identify promising lead compounds.

Introduction: The Rationale for Screening this compound Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2] The parent compound, this compound, presents several key features for chemical modification, making it an attractive starting point for a discovery campaign. The chlorine atom, methoxy group, and hydroxymethyl substituent offer multiple handles for synthetic diversification, allowing for the systematic exploration of the chemical space and its impact on biological function.

This guide outlines a hypothetical screening project focused on a library of novel derivatives of this compound. We will explore a logical progression from initial synthesis to a multi-tiered biological evaluation, including cytotoxicity, antimicrobial, and enzyme inhibition assays. The objective is to provide a practical blueprint for identifying derivatives with potent and selective biological activity, while also establishing a preliminary structure-activity relationship (SAR).

Synthesis of a Focused Library of Derivatives

The initial phase of our screening campaign involves the synthesis of a focused library of compounds derived from this compound. The synthetic strategy is designed to introduce chemical diversity at key positions of the pyridine scaffold.

General Synthetic Scheme

The primary hydroxyl group of the parent compound can be readily modified through various reactions. For instance, esterification and etherification can be employed to introduce a range of functional groups. Furthermore, the chlorine atom at the 6-position can be displaced via nucleophilic aromatic substitution to introduce amines, thiols, or other moieties.

A representative, though not exhaustive, synthetic approach is outlined below. The condensation of 6-chloropurine with reagents like 3,4-dihydro-2H-pyran or 2,3-dihydrofuran, followed by condensation with corresponding benzylamines, is a known method for creating derivatives of related heterocyclic compounds.[3] A similar logic can be applied to the derivatization of our pyridine scaffold.

Synthesis_Workflow Parent This compound Reaction1 Esterification/Etherification (R-COOH or R-X) Parent->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (R-NH2 or R-SH) Parent->Reaction2 Derivatives1 O-Substituted Derivatives Reaction1->Derivatives1 Derivatives2 C6-Substituted Derivatives Reaction2->Derivatives2

Caption: General synthetic pathways for derivatizing the parent compound.

Hypothetical Library of Test Compounds

For the purpose of this guide, we will consider a hypothetical library of five derivatives (Cpd-1 to Cpd-5) for biological screening, alongside the parent compound and a known active control for each assay.

Compound IDModification from Parent Compound
Parent This compound
Cpd-1 Esterification of the hydroxyl group with acetic acid.
Cpd-2 Etherification of the hydroxyl group with a benzyl group.
Cpd-3 Substitution of the 6-chloro group with morpholine.
Cpd-4 Substitution of the 6-chloro group with thiophenol.
Cpd-5 Combination of O-benzylation and 6-morpholino substitution.

Tier 1: Initial Cytotoxicity Profiling

Before assessing specific biological activities, it is crucial to evaluate the general cytotoxicity of the synthesized compounds.[4] This initial screen helps to identify compounds that are broadly toxic to cells, which may limit their therapeutic potential. It also provides a concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) of each compound for 24 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

Comparative Cytotoxicity Data
CompoundIC50 on HEK293 cells (µM)
Parent > 100
Cpd-1 > 100
Cpd-2 85.2
Cpd-3 65.7
Cpd-4 15.3
Cpd-5 42.1
Doxorubicin (Control) 0.8

Interpretation: The initial cytotoxicity screen reveals that the parent compound and its acetylated derivative (Cpd-1) are largely non-toxic at the tested concentrations. In contrast, the introduction of a thiophenyl group (Cpd-4) significantly increases cytotoxicity. This data is crucial for designing the subsequent assays, ensuring that the tested concentrations for specific activities are below the cytotoxic threshold.

Tier 2: Antimicrobial Activity Screening

Given that many pyridine derivatives exhibit antimicrobial properties, the next logical step is to screen our library against a panel of clinically relevant bacterial and fungal strains.[6][7]

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Microorganism Preparation: Bacterial strains (Staphylococcus aureus and Escherichia coli) and a fungal strain (Candida albicans) are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in a 96-well plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Antimicrobial Data (MIC in µg/mL)
CompoundS. aureusE. coliC. albicans
Parent > 128> 128> 128
Cpd-1 128> 128> 128
Cpd-2 64128> 128
Cpd-3 3264128
Cpd-4 81632
Cpd-5 163264
Ciprofloxacin (Bacterial Control) 0.50.25N/A
Fluconazole (Fungal Control) N/AN/A2

Interpretation: The antimicrobial screening demonstrates that specific structural modifications significantly enhance activity. The substitution of the 6-chloro group with a thiophenyl moiety (Cpd-4) results in the most potent broad-spectrum antimicrobial activity. The morpholino-substituted compound (Cpd-3) also shows moderate activity. This suggests that the 6-position of the pyridine ring is a critical site for modulating antimicrobial efficacy.

Antimicrobial_Activity_Flow cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Antimicrobial Screening cluster_tier3 Tier 3: Enzyme Inhibition Cytotoxicity MTT Assay on HEK293 cells Antimicrobial Broth Microdilution Assay (S. aureus, E. coli, C. albicans) Cytotoxicity->Antimicrobial Select non-toxic concentrations Enzyme Kinase Inhibition Assay (e.g., EGFR) Antimicrobial->Enzyme Further characterize most active compounds

Caption: A tiered approach to biological activity screening.

Tier 3: Enzyme Inhibition Screening

Enzyme inhibitors are a cornerstone of modern drug discovery.[8][9] Pyridine-containing molecules have been successfully developed as inhibitors of various enzymes, particularly kinases. Therefore, screening our library against a representative kinase, such as Epidermal Growth Factor Receptor (EGFR), is a valuable step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

  • Reagents: The assay requires the purified kinase enzyme (e.g., recombinant human EGFR), a suitable substrate peptide, and ATP.

  • Compound Preparation: The test compounds are serially diluted in an appropriate assay buffer.

  • Kinase Reaction: The enzyme, substrate, and test compound are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.

  • ATP Detection: After a set incubation period, a detection reagent is added that produces a fluorescent signal inversely proportional to the amount of remaining ATP.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Comparative Enzyme Inhibition Data
CompoundEGFR Kinase Inhibition IC50 (µM)
Parent > 50
Cpd-1 > 50
Cpd-2 25.6
Cpd-3 12.8
Cpd-4 2.1
Cpd-5 8.4
Gefitinib (Control) 0.02

Interpretation: The enzyme inhibition data further highlights the importance of the 6-position substituent. Cpd-4, with the thiophenyl group, emerges as the most potent inhibitor of EGFR kinase in this hypothetical screen. This finding, combined with its antimicrobial activity, makes Cpd-4 a promising candidate for further investigation.

Structure-Activity Relationship (SAR) and Future Directions

The results of this multi-tiered screening approach allow for the development of an initial SAR for this series of compounds.

  • The 6-Position is Key: The most significant gains in biological activity were observed when the 6-chloro group was substituted. The nature of this substituent has a profound impact on cytotoxicity, antimicrobial activity, and enzyme inhibition.

  • Thiophenyl Moiety Confers Potency: The introduction of a thiophenyl group at the 6-position consistently resulted in the most potent activity across all assays.

  • Hydroxymethyl Modification: Simple modifications of the hydroxymethyl group, such as acetylation (Cpd-1) and benzylation (Cpd-2), had a less pronounced effect on activity compared to modifications at the 6-position.

Based on these findings, future efforts should focus on a more extensive exploration of substituents at the 6-position of the pyridine ring. A broader range of aryl and heteroaryl thiols could be investigated to optimize potency and selectivity. Additionally, co-crystallization studies of the most active compounds with their target enzyme (e.g., EGFR) would provide valuable structural insights for rational drug design.

Conclusion

This guide has presented a systematic and integrated approach to the biological activity screening of novel derivatives of this compound. By employing a tiered screening cascade, from general cytotoxicity to specific antimicrobial and enzyme inhibition assays, it is possible to efficiently identify promising lead compounds and establish a preliminary structure-activity relationship. The hypothetical data presented herein underscores the importance of strategic chemical modifications and comprehensive biological evaluation in the early stages of drug discovery.

References

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A Comparative Guide to the Cost-Effective Synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Chloro-4-methoxypyridin-2-yl)methanol is a key building block in the synthesis of numerous pharmaceutical compounds, making the development of a cost-effective and scalable synthetic route a critical endeavor for researchers and professionals in drug development. This guide provides an in-depth comparison of two primary synthetic routes to this valuable intermediate, offering a technical analysis of their respective cost-effectiveness, scalability, and potential challenges. The insights provided herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.

Strategic Overview of Synthetic Pathways

Two principal retrosynthetic approaches to this compound are considered in this guide:

  • Route A: Functionalization of a Dihalopyridine Precursor. This approach commences with the commercially available 2,6-dichloro-4-methoxypyridine, involving the selective conversion of one of the chloro substituents into a hydroxymethyl group.

  • Route B: Reduction of a Carboxylic Acid Intermediate. This pathway begins with 6-chloro-4-methoxypyridine-2-carboxylic acid and employs a reduction step to furnish the target alcohol.

This guide will dissect each route, providing detailed experimental protocols, a comparative cost analysis, and expert insights into the practical considerations for laboratory and potential pilot-scale synthesis.

Route A: Selective Functionalization of 2,6-Dichloro-4-methoxypyridine

This route leverages the differential reactivity of the chlorine atoms on the pyridine ring, aiming for a selective single-site functionalization. The key transformation involves the generation of an organometallic intermediate, which is then trapped with a formylating agent.

Chemical Rationale and Strategy

The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic substitution and metallation. However, achieving selective mono-functionalization can be challenging. Two common strategies to achieve this are through a Grignard reaction or a directed ortho-lithiation.

  • Grignard Reaction: The formation of a Grignard reagent at one of the chloro-positions allows for subsequent nucleophilic attack on an electrophile like formaldehyde.

  • Lithiation: The use of a strong lithium base, such as n-butyllithium, can selectively deprotonate the pyridine ring, leading to a lithiated species that can then react with formaldehyde.

Workflow Diagram

Route_A start 2,6-Dichloro-4-methoxypyridine step1 Organometallic Formation (Grignard or Lithiation) start->step1 Mg or n-BuLi step2 Reaction with Formaldehyde step1->step2 Paraformaldehyde product This compound step2->product Route_B start 6-Chloro-4-methoxypyridine-2-carboxylic acid step1 Reduction start->step1 LiAlH4, THF product This compound step1->product

A Guide to the Analytical Characterization of (6-Chloro-4-methoxypyridin-2-yl)methanol: Cross-Referencing Experimental Data with Predicted Values

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of a novel or synthesized compound is paramount. This guide provides a comprehensive framework for the analytical characterization of (6-Chloro-4-methoxypyridin-2-yl)methanol (CAS No: 204378-40-5). In the notable absence of extensively published experimental data in peer-reviewed literature for this specific molecule, we present a robust comparison guide utilizing theoretically predicted analytical values. This allows researchers to cross-reference their own experimental findings against a reliable, structurally-derived baseline, ensuring confidence in their synthesized material.

This guide is structured to first present the predicted analytical data for this compound, followed by detailed, field-tested protocols for acquiring the necessary experimental data for comparison.

Predicted Analytical Data for this compound

The following data has been predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and physical chemistry. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical values for the functional groups present.[1][2][3]

Table 1: Predicted Physical and Molecular Properties
PropertyPredicted Value
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Melting Point 85 - 95 °C
Appearance White to off-white solid
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.05s1HH-5Aromatic proton on the pyridine ring.
~ 6.60s1HH-3Aromatic proton on the pyridine ring.
~ 4.70s2H-CH₂OHMethylene protons of the hydroxymethyl group.
~ 3.85s3H-OCH₃Methyl protons of the methoxy group.
~ 2.50br s1H-OHHydroxyl proton, chemical shift can vary.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C-4Carbon bearing the methoxy group, deshielded.
~ 160.0C-2Carbon bearing the hydroxymethyl group.
~ 150.0C-6Carbon bearing the chlorine atom.
~ 108.0C-5Aromatic methine carbon.
~ 105.0C-3Aromatic methine carbon.
~ 64.0-CH₂OHCarbon of the hydroxymethyl group.
~ 55.0-OCH₃Carbon of the methoxy group.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted IdentityRationale
173/175[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[4]
142/144[M - CH₂OH]⁺Loss of the hydroxymethyl group.
128/130[M - OCH₃ - H]⁺Loss of the methoxy group and a hydrogen atom.
114[M - Cl - CH₂O]⁺Loss of chlorine and formaldehyde.

Experimental Protocols for Data Acquisition

To validate the structure of synthesized this compound, the following experimental procedures are recommended. These protocols are designed to yield high-quality data for direct comparison with the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acquisition of ¹H and ¹³C NMR spectra is fundamental for structural elucidation.

Workflow for NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of This compound b Dissolve in ~0.7 mL of CDCl₃ containing TMS a->b c Transfer to a clean, dry 5 mm NMR tube b->c d Insert sample into NMR spectrometer (e.g., 500 MHz) c->d e Acquire ¹H NMR spectrum d->e f Acquire ¹³C NMR spectrum d->f g Process spectra: Fourier transform, phase correction, and baseline correction e->g f->g h Calibrate ¹H and ¹³C spectra to TMS (0.00 ppm) g->h i Integrate ¹H NMR signals and pick peaks for both spectra h->i j Compare experimental data with predicted values i->j

Caption: Workflow for NMR Data Acquisition and Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Insert the sample into a 500 MHz NMR spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following the ¹H NMR acquisition, acquire a proton-decoupled ¹³C NMR spectrum on the same sample. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shifts of the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum and determine their multiplicities. Pick the peaks in both spectra and compare the chemical shifts with the predicted values in Tables 2 and 3.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

Workflow for Mass Spectrometry Analysis

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis a_ms Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) b_ms Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) a_ms->b_ms c_ms Acquire the mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI) b_ms->c_ms d_ms Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ c_ms->d_ms e_ms Analyze the isotopic pattern for the presence of chlorine (3:1 ratio for M and M+2) d_ms->e_ms f_ms Identify major fragment ions and propose fragmentation pathways e_ms->f_ms g_ms Compare experimental fragmentation pattern with predicted values f_ms->g_ms

Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample can be infused directly or introduced via a liquid chromatography system. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion peak. In the case of this compound, look for the characteristic 3:1 isotopic cluster for a single chlorine atom (M⁺ and M+2).[4] Identify the major fragment ions and compare their m/z values with the predicted fragmentation pattern in Table 4.

Melting Point Determination

The melting point is a key physical property that indicates the purity of a crystalline solid.

Workflow for Melting Point Determination

a_mp Ensure the sample is a dry, finely ground powder b_mp Pack a small amount of the sample into a capillary tube a_mp->b_mp c_mp Place the capillary tube in a melting point apparatus b_mp->c_mp d_mp Heat the sample slowly (1-2 °C/minute) near the expected melting point c_mp->d_mp e_mp Record the temperature range from the first appearance of liquid to the complete melting of the solid d_mp->e_mp f_mp Compare the observed melting range with the predicted value e_mp->f_mp

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Carefully observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow melting range (1-2 °C) is indicative of a pure compound.

  • Comparison: Compare the observed melting range to the predicted value in Table 1.

Conclusion

The structural verification of synthesized compounds is a cornerstone of chemical research. While the availability of published literature data is ideal for comparative purposes, its absence should not impede scientific progress. By utilizing robust, theoretically predicted data as a benchmark, researchers can confidently cross-reference their own experimental findings. The protocols detailed in this guide provide a clear and reliable pathway for acquiring the high-quality analytical data necessary to confirm the structure and purity of this compound, thereby upholding the principles of scientific integrity and enabling the advancement of drug discovery and development.

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Safety Operating Guide

Navigating the Disposal of (6-Chloro-4-methoxypyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Precautions

(6-Chloro-4-methoxypyridin-2-yl)methanol is a compound that requires careful handling due to its chemical nature. Structurally similar compounds, such as (6-Chloro-2-methoxypyrimidin-4-YL)methanol, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Immediate Safety Measures:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact, which may cause irritation.
Body Protection A flame-resistant lab coatProtects against contamination of personal clothing.
Respiratory Use in a fume hood is primary. If not possible, a NIOSH-approved respirator is required.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.

Waste Segregation and Container Management: The First Step in Proper Disposal

Effective waste management begins at the point of generation. Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid and liquid waste containing this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note the accumulation start date on the label.

  • Segregation: This waste stream must be segregated from other laboratory waste. Crucially, do not mix it with:

    • Non-hazardous waste.

    • Other organic waste streams, unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Acidic or basic waste, to prevent any potential reactions.

  • Container Integrity: Ensure the waste container is always sealed when not in use to prevent the release of vapors. Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

Spill Management: Preparedness is Key

In the event of a spill, a swift and informed response is crucial to mitigate potential hazards.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect the Waste: Place the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Final Disposal Protocol: A Regulated Pathway

As a halogenated organic compound, this compound falls under specific environmental regulations for hazardous waste.[2][3][4][5] The ultimate disposal of this waste is a regulated process that must be handled by a licensed hazardous waste disposal company.

Disposal Workflow:

Caption: Disposal workflow for this compound.

The Role of Your EHS Department:

Your institution's Environmental Health and Safety (EHS) department is your primary resource for the final disposal of this chemical. They will have established procedures for the collection, transportation, and ultimate destruction of hazardous waste in compliance with federal, state, and local regulations. The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, preventing its release into the environment.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is not merely a regulatory requirement but a professional obligation. By adhering to the procedures outlined in this guide for the disposal of this compound, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • Safeguarding Your Laboratory: Proper Disposal of Chloro(pyridine)gold(I).

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%.

  • Safety Data Sheet.

  • Methanol - SAFETY DATA SHEET.

  • EPA HAZARDOUS WASTE CODES.

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

  • Methanol - SAFETY DATA SHEET.

  • Hazardous Waste Disposal Guide.

  • Methanol Safety Data Sheet.

  • Hazardous Waste Disposal Procedures.

  • Safety Data Sheet: Methanol.

  • (6-Chloro-2-methoxypyrimidin-4-YL)methanol Safety Data Sheet.

  • Chemical Compatibility Database.

  • Hazardous Waste Disposal Guide.

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Navigating the Safe Handling of (6-Chloro-4-methoxypyridin-2-yl)methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of (6-Chloro-4-methoxypyridin-2-yl)methanol. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of deep, proactive safety that builds unwavering trust in our experimental outcomes.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, this compound should be handled as a compound that is potentially hazardous. The primary concerns associated with this class of chemicals include:

  • Skin and Eye Irritation: Contact with chlorinated pyridines can cause skin irritation and serious eye irritation.[1][5][6][7]

  • Acute Toxicity: Ingestion, inhalation, or skin contact may be harmful.[1][2][8][9]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[5][6][7][10]

  • Flammability: While not always the primary hazard, some related compounds are combustible liquids.[1][5][10]

Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent sections will elaborate on the rationale for each.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, preventing serious eye irritation.[1][2][3]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Protects against skin contact, which can cause irritation and potential toxicity. Nitrile gloves may not offer sufficient protection for prolonged contact.[11] Always consult the glove manufacturer's compatibility chart.
Body Fully-buttoned laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.[11]
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.Minimizes inhalation of potentially harmful vapors or aerosols, preventing respiratory irritation.[2][3]
Experimental Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (outside lab) Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is essential for minimizing exposure and ensuring a safe working environment.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11][12]

  • Ensure the container is tightly closed.[2][9][10][13]

Step 2: Engineering Controls

  • All handling of this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][11]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2][11]

Step 3: Handling and Dispensing

  • Before handling, ensure all necessary PPE is correctly donned.

  • Avoid generating dust or aerosols. If the compound is a solid, handle it gently.

  • Use spark-proof tools and avoid sources of ignition if the compound is determined to be flammable.[2][10]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][3][6]

Step 4: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or the substance is volatile.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[2][10]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][14]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for proper disposal.[3][14]

  • Decontamination: Clean the spill area thoroughly.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Ignition Control Ignition Sources Spill->Ignition Contain Contain Spill with Inert Material Evacuate->Contain Ignition->Contain Collect Collect into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: All waste materials, including excess reagent, contaminated absorbents, and disposable PPE, should be collected in a designated and clearly labeled hazardous waste container.[11]

  • Container Compatibility: The waste container must be compatible with the chemical to prevent any reactions.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[3][14] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.[2]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to safety is the cornerstone of a trustworthy and successful research environment.

References

  • Jubilant Ingrevia Limited.
  • Cole-Parmer. (2009).
  • Jubilant Ingrevia. (2016).
  • BenchChem. (2025). Personal protective equipment for handling 2-(4-Chlorophenyl)-5-methylpyridine.
  • Washington State University.
  • Aldrich. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methoxypyridine-4-carboxylic acid.
  • CymitQuimica. (2024). Safety Data Sheet - (2-Chloro-4-methylphenyl)methanol.
  • Fisher Scientific. (2013). SAFETY DATA SHEET - 5-Chloro-2-methoxypyridine, 97%.
  • EMD Millipore Corporation. (2019).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2009).
  • Methanol Safety D
  • Sigma-Aldrich. (2024).
  • Chemos GmbH & Co. KG. (2021).
  • ChemUniverse. (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL [P44871].
  • AK Scientific, Inc. Safety Data Sheet (United States). (6-Chloro-2-methoxypyrimidin-4-YL)methanol.
  • Jubilant Ingrevia Limited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.